Product packaging for 4-(4-Diethylaminophenylazo)pyridine(Cat. No.:CAS No. 89762-42-5)

4-(4-Diethylaminophenylazo)pyridine

Cat. No.: B1340596
CAS No.: 89762-42-5
M. Wt: 254.33 g/mol
InChI Key: FLPXBJDOCHBJCT-UHFFFAOYSA-N
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Description

4-(4-Diethylaminophenylazo)pyridine is an organic azo compound with the molecular formula C 15 H 18 N 4 and a molecular weight of 254.33 g/mol . Its structure features a pyridine group linked via an azo bridge (-N=N-) to a diethylaminophenyl group, a configuration known for strong light absorption . This structure is similar to other recognized research chemicals like Dabcyl derivatives, which are valued as effective quenchers in Fluorescence Resonance Energy Transfer (FRET) assays and for labeling biomolecules due to their broad absorption and non-fluorescent properties . As such, this compound serves as a valuable building block in materials science and may find applications in the development of dyes, analytical sensors, and photophysical studies. The product is labeled with the identifier CAS 89762-42-5 . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use, nor for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18N4 B1340596 4-(4-Diethylaminophenylazo)pyridine CAS No. 89762-42-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-diethyl-4-(pyridin-4-yldiazenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4/c1-3-19(4-2)15-7-5-13(6-8-15)17-18-14-9-11-16-12-10-14/h5-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPXBJDOCHBJCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40562859
Record name N,N-Diethyl-4-[(E)-(pyridin-4-yl)diazenyl]aniline
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Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89762-42-5
Record name N,N-Diethyl-4-[(E)-(pyridin-4-yl)diazenyl]aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Diethylaminophenylazo)pyridine
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Foundational & Exploratory

4-(4-Diethylaminophenylazo)pyridine structure elucidation and confirmation

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Structure Elucidation and Confirmation of 4-(4-Diethylaminophenylazo)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a dye molecule characterized by a pyridine ring linked to a diethylaniline group through an azo bridge. As with any compound intended for advanced research or pharmaceutical development, unambiguous confirmation of its chemical structure is a critical first step. This guide provides a comprehensive overview of the analytical methodologies required for the complete structure elucidation and confirmation of this compound. The combination of spectroscopic and spectrometric techniques provides orthogonal data points that, when taken together, leave no ambiguity as to the molecule's identity and connectivity.

Chemical Identity and Synthesis

A crucial starting point for any structural analysis is the foundational knowledge of the target molecule's composition and a plausible synthetic route.

Key Chemical Properties

PropertyValue
Molecular Formula C₁₅H₁₈N₄
Molecular Weight 254.33 g/mol
Synonyms 4-(4'-Pyridylazo)-N,N-diethylaniline; (E)-N,N-diethyl-4-(pyridin-4-yldiazenyl)aniline[1]

Synthesis Pathway

The synthesis of this compound can be achieved via a standard diazotization-coupling reaction. This common method for creating azo dyes involves the reaction of a diazonium salt with an electron-rich coupling partner.[2][3]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product A 4-Aminopyridine C Diazotization (NaNO₂, aq. HCl, 0-5°C) A->C Step 1 B N,N-Diethylaniline D Azo Coupling (pH 4-5) B->D Step 2 C->D Intermediate: Pyridin-4-diazonium chloride E This compound D->E

A plausible synthetic route for this compound.

Overall Structure Elucidation Workflow

A multi-technique approach is essential for the robust characterization of a novel or synthesized organic compound. Each method provides a unique piece of the structural puzzle.

Elucidation_Workflow cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_crystallography Definitive Structure Confirmation Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (MS) Start->MS UVVis UV-Vis Spectroscopy Start->UVVis IR Infrared (IR) Spectroscopy Start->IR XRay Single Crystal X-ray Crystallography NMR->XRay Preliminary Structure MS->XRay Preliminary Structure UVVis->XRay Preliminary Structure IR->XRay Preliminary Structure Final Confirmed Structure XRay->Final

A comprehensive workflow for structure elucidation and confirmation.

Spectroscopic and Spectrometric Analysis

The following sections detail the experimental protocols and expected data from the primary analytical techniques used for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[4][5][6]

Experimental Protocol: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. ¹H NMR and ¹³C NMR spectra are acquired on a 400 MHz or higher field spectrometer. For ¹³C NMR, a proton-decoupled experiment is standard.

Expected ¹H NMR Data: The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine and diethylaminophenyl rings, as well as the ethyl groups.

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 8.7Doublet2HProtons ortho to pyridine N
~ 7.8Doublet2HProtons meta to pyridine N
~ 7.9Doublet2HProtons ortho to azo group
~ 6.7Doublet2HProtons meta to azo group
~ 3.4Quartet4H-CH₂- (Ethyl groups)
~ 1.2Triplet6H-CH₃ (Ethyl groups)

Expected ¹³C NMR Data: The proton-decoupled ¹³C NMR spectrum should display a specific number of signals corresponding to the unique carbon environments in the molecule.

Predicted Chemical Shift (ppm)Assignment
~ 150-155Aromatic C attached to N (Pyridine)
~ 145-150Aromatic C attached to N (Aniline)
~ 140-145Aromatic C attached to azo group
~ 120-130Aromatic C-H (Pyridine & Aniline)
~ 110-115Aromatic C-H (Aniline)
~ 45-CH₂- (Ethyl groups)
~ 12-CH₃ (Ethyl groups)
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through fragmentation patterns.[7]

Experimental Protocol: A dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. A high-resolution mass analyzer (like TOF or Orbitrap) is used to obtain an accurate mass measurement.

Expected Mass Spectrometry Data: The primary observation will be the molecular ion peak, which confirms the molecular formula.

m/z (Mass-to-Charge Ratio)IonDescription
255.1604[M+H]⁺Protonated molecular ion
254.1526[M]⁺Molecular ion (radical cation)
Various smaller m/zFragment IonsResulting from cleavage of ethyl groups, C-N bonds, or the azo linkage.
UV-Visible (UV-Vis) Spectroscopy

For a colored compound like an azo dye, UV-Vis spectroscopy is used to characterize its chromophore and the extent of its conjugated π-electron system.[2][8][9]

Experimental Protocol: A dilute solution of the compound (in the micromolar concentration range) is prepared in a UV-transparent solvent (e.g., ethanol or methanol). The absorbance spectrum is recorded over a wavelength range of approximately 250-700 nm using a dual-beam UV-Vis spectrophotometer.[2]

Expected UV-Vis Data: The spectrum is expected to show a strong absorption band in the visible region, which is characteristic of the extended conjugation of the azo dye system.

ParameterExpected ValueDescription
λ_max_~450 - 500 nmWavelength of maximum absorbance, corresponding to the π → π* transition of the chromophore.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[10]

Experimental Protocol: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The IR spectrum is typically scanned from 4000 to 400 cm⁻¹.

Expected IR Data: The IR spectrum will show absorption bands corresponding to the various bonds within the molecule.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100 - 3000C-H stretchAromatic
~2970 - 2850C-H stretchAliphatic (Ethyl groups)
~1600 - 1580C=C and C=N stretchAromatic rings
~1450 - 1400N=N stretchAzo group
~1350 - 1250C-N stretchAromatic amine

Definitive Structure Confirmation: X-ray Crystallography

While the combination of spectroscopic methods provides a robust hypothesis for the molecular structure, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation.[4][11][12]

Experimental Protocol: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in an appropriate solvent system. A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the three-dimensional atomic structure.

Expected X-ray Crystallography Data: The analysis yields precise atomic coordinates, from which exact bond lengths, bond angles, and torsional angles can be determined, confirming the connectivity and stereochemistry (e.g., the trans configuration of the azo bond).

ParameterExpected Value Range
N=N Bond Length~1.25 Å
C-N (Azo-Aryl) Bond Lengths~1.40 - 1.45 Å
C-N (Aniline) Bond Length~1.36 - 1.40 Å
C-N (Pyridine) Bond Length~1.33 - 1.35 Å
C=C (Aromatic) Bond Lengths~1.38 - 1.41 Å
C-N-N Bond Angle~112 - 115°
Dihedral Angle (Pyridine-Azo)Varies, but indicates planarity

Conclusion

The structural elucidation of this compound is a systematic process that relies on the convergence of data from multiple analytical techniques. NMR spectroscopy defines the carbon-hydrogen framework, mass spectrometry confirms the molecular weight and formula, UV-Vis spectroscopy characterizes the electronic nature of the chromophore, and IR spectroscopy identifies the key functional groups. Finally, X-ray crystallography provides the definitive and precise three-dimensional structure. This comprehensive approach ensures the unequivocal confirmation of the molecule's identity, a prerequisite for its use in research and development.

References

The Advent and Evolution of Pyridylazo Dyes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridylazo dyes represent a significant class of organic compounds that have become indispensable in various scientific and industrial fields, most notably in analytical chemistry for the spectrophotometric determination of metal ions. Their remarkable chelating properties, intense coloration upon complexation, and versatility have fueled extensive research and application for over seven decades. This technical guide provides an in-depth exploration of the discovery, history, and core methodologies associated with these important chromogenic reagents.

A Journey Through Time: The Discovery and Development of Pyridylazo Dyes

The story of pyridylazo dyes as analytical reagents began in the mid-20th century. While azo dyes, in general, have a longer history dating back to the 19th-century aniline dye industry, the specific application of those containing a pyridyl group for metal ion analysis is a more recent development.

A pivotal moment in this history was the synthesis and investigation of 1-(2-pyridylazo)-2-naphthol (PAN) . In 1955, K. L. Cheng and R. H. Bray first proposed PAN as a sensitive spectrophotometric reagent, marking a significant milestone in the field.[1] Their work demonstrated the dye's ability to form stable, colored chelates with various metal ions, paving the way for new analytical methods.

Following the success of PAN, researchers sought to develop even more versatile and water-soluble reagents. This led to the synthesis of 4-(2-pyridylazo)resorcinol (PAR) in the 1950s.[2] By the 1960s, PAR had firmly established itself as a superior reagent for many applications due to the high molar absorptivity of its metal complexes and its advantageous water solubility compared to PAN.[2]

The decades that followed saw the synthesis and characterization of a wide array of pyridylazo dye derivatives. Scientists systematically modified the parent structures of PAN and PAR by introducing various substituent groups, such as halogens, to enhance sensitivity, selectivity, and stability.[3] This ongoing research has expanded the utility of pyridylazo dyes for the determination of a vast range of metal ions across the periodic table.

Core Chemistry: Synthesis and Metal Chelation

The synthesis of pyridylazo dyes is a well-established two-step process rooted in classical organic chemistry. The general synthetic pathway involves:

  • Diazotization: A heterocyclic amine, typically 2-aminopyridine, is converted into a reactive diazonium salt. This reaction is carried out in an acidic medium at low temperatures (0-5°C) using sodium nitrite to generate nitrous acid in situ. The low temperature is crucial to prevent the unstable diazonium salt from decomposing.[2]

  • Azo Coupling: The freshly prepared diazonium salt is then reacted with a coupling agent, which is an electron-rich aromatic compound such as a phenol or naphthol derivative. For instance, resorcinol is used to produce PAR, while 2-naphthol is the coupling agent for PAN.[2][4] This electrophilic aromatic substitution reaction occurs under alkaline conditions.

The remarkable utility of pyridylazo dyes in analytical chemistry stems from their ability to act as multidentate ligands, forming stable and intensely colored complexes with metal ions. The dye molecule typically coordinates with a metal ion through the nitrogen atom of the pyridine ring, one of the azo group's nitrogen atoms, and the oxygen atom of the hydroxyl group on the phenolic or naphtholic ring. This chelation results in the formation of a stable five- or six-membered ring structure.

Quantitative Data on Pyridylazo Dye-Metal Complexes

The following tables summarize key quantitative data for the interaction of prominent pyridylazo dyes with various metal ions. This data is essential for developing and validating analytical methods.

Table 1: Molar Absorptivity of Pyridylazo Dye-Metal Complexes

DyeMetal IonpHWavelength (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)
PARZn(II)7.449271,500[1]
PARCd(II)8.75480Not Specified[5]
PARHg(II)--Not Specified
PARCo(II)-52058,000[6]
PARNi(II)--Not Specified
PARCu(II)9.81500Not Specified[5]
PARMn(II)--Not Specified
PARPb(II)--Not Specified
PADAPU(VI)8.256476,100[3]
5-Br-PADABCo(II)-575116,000[3]

Table 2: Stability and Dissociation Constants of PAR-Metal Complexes

Metal IonComplex Stoichiometry (Metal:Ligand)Log β (Overall Stability Constant)Dissociation Constant (Kd)
Zn(II)1:2-7.08 x 10⁻¹³ M²[1]
Cd(II)1:1, 1:2--
Cu(II)1:1, 1:2--
Co(II)1:2--
Ni(II)1:2--
Mn(II)1:2--

Experimental Protocols

Synthesis of 4-(2-Pyridylazo)resorcinol (PAR)

Materials:

  • 2-Aminopyridine

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite

  • Resorcinol

  • Sodium Hydroxide

  • Ice

Procedure:

  • Diazotization of 2-Aminopyridine:

    • Dissolve 2-aminopyridine in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5°C.

    • Stir the mixture for a short period to ensure complete formation of the pyridyl-2-diazonium salt.[2]

  • Azo Coupling with Resorcinol:

    • Prepare a separate solution of resorcinol in an aqueous sodium hydroxide solution and cool it in an ice bath.

    • Slowly add the freshly prepared, cold diazonium salt solution to the alkaline resorcinol solution with vigorous stirring.

    • Maintain the temperature below 5°C during the addition.

    • A colored precipitate of PAR will form.

    • Allow the reaction to proceed for a specified time to ensure complete coupling.

    • Collect the precipitate by filtration, wash it with cold water, and dry it.[2]

    • The crude product can be purified by recrystallization.

Spectrophotometric Determination of a Metal Ion (e.g., Zinc) using PAR

Materials:

  • Standard solution of the metal ion (e.g., Zn(II))

  • PAR indicator solution (prepared by dissolving the monosodium salt in water)[7]

  • Buffer solution of appropriate pH (e.g., pH 7.4)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Calibration Standards:

    • Prepare a series of standard solutions containing known concentrations of the metal ion.

    • To each standard, add a specific volume of the buffer solution and the PAR indicator solution.

    • Dilute to a final volume with deionized water.

  • Preparation of the Sample Solution:

    • Prepare the unknown sample solution, ensuring it is within the linear range of the assay.

    • Treat the sample solution in the same manner as the standards, adding buffer and PAR solution.

  • Spectrophotometric Measurement:

    • Allow the color of the metal-PAR complex to develop for a sufficient time.

    • Measure the absorbance of each standard and the sample solution at the wavelength of maximum absorbance (λmax) for the specific metal-PAR complex (e.g., 492 nm for Zn(II)-PAR).[1]

    • Use a reagent blank (containing all components except the metal ion) to zero the spectrophotometer.

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations.

    • Determine the concentration of the metal ion in the unknown sample by interpolating its absorbance on the calibration curve.

Visualizing the Chemistry: Diagrams of Key Processes

Synthesis_of_PAR cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling 2-Aminopyridine 2-Aminopyridine Diazonium Salt Diazonium Salt 2-Aminopyridine->Diazonium Salt NaNO2, HCl 0-5°C PAR PAR Diazonium Salt->PAR Alkaline conditions Resorcinol Resorcinol Resorcinol->PAR

Caption: Synthesis pathway of 4-(2-Pyridylazo)resorcinol (PAR).

Metal_Chelation cluster_product Product Pyridylazo_Dye Pyridylazo Dye (e.g., PAR) Metal_Complex Colored Metal-Dye Complex Pyridylazo_Dye->Metal_Complex Metal_Ion Metal Ion (Mⁿ⁺) Metal_Ion->Metal_Complex

Caption: Chelation of a metal ion by a pyridylazo dye.

References

4-(4-Diethylaminophenylazo)pyridine: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Disclaimer: This document summarizes the currently available information on 4-(4-Diethylaminophenylazo)pyridine. Data for this specific compound is limited, and therefore, some sections of this guide are based on findings from closely related analogues. This information is intended for research purposes only and not for human or veterinary use.

Introduction

This compound is a heterocyclic azo dye containing a pyridine ring and a diethylaniline moiety. Azo compounds are a well-established class of chemicals with diverse applications, including as dyes, indicators, and in recent years, as potential therapeutic agents. The presence of the pyridine ring, a common scaffold in medicinal chemistry, and the diethylamino group, an electron-donating substituent, suggests that this molecule may possess interesting biological and chemical properties worthy of investigation. Pyridine-containing azo dyes have been explored for their dyeing capabilities and potential antimicrobial activities.[1][2][3] This guide provides a summary of the known chemical properties, a likely synthesis protocol, and explores the potential research applications of this compound based on available data for analogous compounds.

Chemical and Physical Properties

Limited experimental data is available for this compound. The following table summarizes the basic chemical properties.

PropertyValueReference
Molecular Formula C₁₅H₁₈N₄[4]
Molecular Weight 254.33 g/mol [4]
Synonyms 4-(4'-Pyridylazo)-N,N-diethylaniline; diethyl-[4-(pyridin-4-ylazo)-phenyl]-amine; (E)-N,N-diethyl-4-(pyridin-4-yldiazenyl)aniline; N,N-Diethyl-4-[(E)-(pyridin-4-yl)diazenyl]aniline[4]
Purity 98% (as commercially available)[4]

Synthesis

A detailed experimental protocol for the synthesis of this compound has not been published. However, a reliable synthesis can be inferred from the published procedure for the closely related isomer, N,N-Diethyl-4-[(E)-(pyridin-3-yl)diazenyl]aniline.[5] The proposed synthesis involves a diazotization reaction of 4-aminopyridine followed by an azo coupling reaction with N,N-diethylaniline.

Experimental Protocol: Proposed Synthesis

Materials:

  • 4-Aminopyridine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • N,N-Diethylaniline[6]

  • Sodium hydroxide (NaOH) or other suitable base

  • Ethanol

  • Ice

Procedure:

  • Diazotization of 4-Aminopyridine:

    • Dissolve 4-aminopyridine in a dilute solution of hydrochloric acid and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the 4-aminopyridine solution while maintaining the temperature between 0-5 °C.

    • Stir the mixture for a short period at this temperature to ensure the complete formation of the 4-pyridinediazonium chloride salt.

  • Azo Coupling:

    • In a separate vessel, dissolve N,N-diethylaniline in ethanol and cool the solution in an ice bath.

    • Slowly add the freshly prepared, cold 4-pyridinediazonium chloride solution to the N,N-diethylaniline solution with vigorous stirring.

    • Maintain the temperature below 5 °C during the addition.

    • After the addition is complete, slowly add a solution of sodium hydroxide or another suitable base to make the reaction mixture alkaline, which facilitates the coupling reaction. A colored precipitate should form.

  • Isolation and Purification:

    • Allow the reaction to stir in the cold for a few hours to ensure complete precipitation.

    • Collect the crude product by filtration and wash it with cold water.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield red, plate-like crystals.[5]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Isolation & Purification A 4-Aminopyridine in HCl (aq) C 4-Pyridinediazonium Chloride (0-5 °C) A->C Add dropwise B NaNO2 (aq) B->C Add dropwise E Reaction Mixture (pH adjustment with base) C->E Add slowly to D N,N-Diethylaniline in Ethanol D->E F Crude Product (Precipitate) E->F Filtration G Purified this compound F->G Recrystallization

Caption: Proposed synthesis workflow for this compound.

Potential Research Applications

While specific biological data for this compound is lacking, the structural motifs present in the molecule suggest several avenues for research.

Antimicrobial and Antifungal Activity

Pyridine-containing azo dyes have demonstrated promising antimicrobial and antifungal activities.[1][2][3] Therefore, it is plausible that this compound could be investigated for its efficacy against various bacterial and fungal strains.

Anticancer and Antiproliferative Studies

Pyridine derivatives are a cornerstone of many anticancer drugs.[7] The antiproliferative activity of novel pyridine compounds is an active area of research.[8] Investigating the cytotoxic effects of this compound on various cancer cell lines could be a valuable research direction.

Dyeing and Material Science

As a colored compound, this chemical has potential applications as a disperse dye for synthetic fibers like polyester.[9] Furthermore, related azo dyes have been studied for their non-linear optical properties, which could be relevant in materials science.[5][10]

Signaling Pathways and Mechanism of Action (Hypothetical)

The mechanism of action for the potential biological activities of this compound is currently unknown. For many pyridine-based drugs, the nitrogen atom of the pyridine ring is crucial for binding to biological targets. Research into the mechanism would likely involve computational docking studies to predict potential protein targets, followed by in vitro assays to validate these interactions.

A hypothetical workflow for investigating the mechanism of action is presented below.

MoA_Workflow A Identify Biological Activity (e.g., Antiproliferative) B Computational Docking Studies (Predict Protein Targets) A->B C In Vitro Binding Assays (e.g., SPR, ITC) B->C D Cell-Based Assays (Target Engagement & Pathway Analysis) C->D E Elucidation of Signaling Pathway D->E

Caption: A logical workflow for investigating the mechanism of action.

Conclusion and Future Directions

This compound is a research chemical with potential applications in medicinal chemistry and material science. While direct experimental data is scarce, its structural similarity to other biologically active pyridine azo dyes suggests that it warrants further investigation. Future research should focus on:

  • Confirmation of the proposed synthesis and full chemical characterization.

  • Screening for biological activity, including antimicrobial, antifungal, and antiproliferative effects.

  • If biological activity is confirmed, subsequent studies to elucidate the mechanism of action and identify molecular targets.

  • Exploration of its properties as a dye and for applications in materials science.

This technical guide provides a foundational understanding of this compound based on the currently available information and highlights its potential as a subject for future scientific inquiry.

References

An In-depth Technical Guide to the UV-Vis Absorption Spectrum Analysis of 4-(4-Diethylaminophenylazo)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption spectrum of 4-(4-Diethylaminophenylazo)pyridine, a member of the azo dye family. Azo dyes are characterized by the presence of a diazene functional group (–N=N–) connecting two aromatic rings. The electronic properties of these molecules, and thus their UV-Vis absorption spectra, are highly sensitive to their chemical environment. This document outlines the expected spectral characteristics, the influence of solvent polarity and pH, a detailed experimental protocol for spectral acquisition, and a logical framework for understanding the observed spectral shifts.

Core Concepts: Electronic Transitions and the Chromophore

The color of this compound arises from the absorption of light in the visible region of the electromagnetic spectrum. This absorption corresponds to the energy required to promote electrons from a lower energy molecular orbital to a higher energy one. In this molecule, the key electronic transitions are:

  • π → π* Transitions: These are typically high-energy transitions occurring in the UV region and are associated with the conjugated π-system of the aromatic rings and the azo bridge.

  • n → π* Transitions: These lower-energy transitions involve the promotion of an electron from a non-bonding orbital (specifically, the lone pair electrons on the nitrogen atoms of the azo group) to an antibonding π* orbital. These transitions are often observed as a weaker absorption band at longer wavelengths (in the visible region) and are highly sensitive to the molecular environment.

The chromophore, the part of the molecule responsible for its color, is the entire conjugated system of the diethylaminophenyl group, the azo bridge, and the pyridine ring. The diethylamino group acts as a strong electron-donating group (auxochrome), while the pyridine ring can act as an electron-accepting group. This donor-acceptor character leads to an intramolecular charge transfer (ICT) band in the visible region, which is particularly sensitive to environmental factors.

Data Presentation: Expected UV-Vis Absorption Characteristics

While specific experimental data for this compound is not extensively published, the following table summarizes the expected absorption maxima (λmax) based on the known behavior of similar azo dyes and pyridine derivatives.[1][2][3][4] These values illustrate the anticipated effects of solvent polarity (solvatochromism) and pH.

Solvent Dielectric Constant (ε) Expected λmax (nm) (Neutral Form) Notes
Hexane1.9~420-440Non-polar, aprotic
Dichloromethane9.1~440-460Aprotic, polar
Acetonitrile37.5~450-470Aprotic, polar
Ethanol24.6~460-480Protic, polar
Water80.1~470-490Protic, highly polar
pH Condition Expected λmax (nm) in Aqueous Solution Notes
Acidic (pH < 4)~500-530Protonation of the pyridine nitrogen
Neutral (pH ~ 7)~470-490Neutral molecule
Basic (pH > 10)~470-490Deprotonation is unlikely to cause a significant shift

Note: The exact λmax values can vary depending on the specific experimental conditions. The trend of bathochromic (red) shift with increasing solvent polarity is a key characteristic of positive solvatochromism in donor-acceptor dyes.[1][3]

Experimental Protocol: UV-Vis Absorption Spectroscopy

The following is a detailed methodology for obtaining the UV-Vis absorption spectrum of this compound.[5][6][7]

3.1. Materials and Instrumentation

  • Analyte: this compound

  • Solvents: Spectral grade hexane, dichloromethane, acetonitrile, ethanol, and deionized water.

  • pH Buffers: A series of buffer solutions (e.g., citrate, phosphate) to cover a range of pH values.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-1700, Agilent Cary 60).[6]

  • Cuvettes: 1 cm path length quartz cuvettes.

3.2. Sample Preparation

  • Stock Solution: Prepare a stock solution of this compound at a concentration of 1 x 10⁻³ M in a suitable solvent like ethanol.

  • Working Solutions: From the stock solution, prepare working solutions at a concentration of approximately 5 x 10⁻⁵ M in each of the desired solvents (hexane, dichloromethane, acetonitrile, ethanol, water).[6] For pH studies, add a small aliquot of the stock solution to each buffer solution to achieve the final desired concentration. The final concentration should be adjusted to ensure the maximum absorbance is within the linear range of the instrument (typically 0.1 to 1.0 absorbance units).[8]

3.3. Spectral Acquisition

  • Wavelength Range: Set the spectrophotometer to scan a wavelength range of 250–700 nm.[6]

  • Baseline Correction: Fill a cuvette with the pure solvent (or buffer) to be used for the sample measurement. Place this in the reference beam path and perform a baseline correction to zero the absorbance across the entire wavelength range.

  • Sample Measurement: Rinse the sample cuvette with the working solution, then fill it and place it in the sample beam path.

  • Data Acquisition: Acquire the absorption spectrum. The wavelength of maximum absorbance (λmax) should be recorded.

  • Replicates: For accuracy, it is recommended to perform at least three replicate measurements for each sample.[5]

Visualization of Influencing Factors

The following diagrams illustrate the key relationships governing the UV-Vis absorption spectrum of this compound.

Solvatochromism GS_Nonpolar Ground State (Non-polar Solvent) GS_Polar Ground State (Polar Solvent) GS_Nonpolar->GS_Polar Stabilization ES_Nonpolar Excited State (Non-polar Solvent) GS_Nonpolar->ES_Nonpolar ΔE_nonpolar (Higher Energy, Shorter λ) ES_Polar Excited State (Polar Solvent) GS_Polar->ES_Polar ΔE_polar (Lower Energy, Longer λ) ES_Nonpolar->ES_Polar Stronger Stabilization

Caption: Solvatochromic effect on electronic transition energy.

The above diagram illustrates positive solvatochromism. The excited state, having a larger dipole moment due to intramolecular charge transfer, is more stabilized by polar solvents than the ground state. This reduces the energy gap (ΔE) for the electronic transition, resulting in a bathochromic (red) shift of the absorption maximum to a longer wavelength.[2]

pH_Effect cluster_info Effect of Protonation Neutral Neutral Form (pH ~7) λmax ~470-490 nm Protonated Protonated Form (pH < 4) λmax ~500-530 nm Neutral->Protonated Protonation of Pyridine-N Protonated->Neutral Deprotonation Acid Acidic Conditions (H+) Acid->Neutral Adds H+ info Protonation increases the electron-accepting strength of the pyridine ring, enhancing ICT. This leads to a lower energy transition and a bathochromic (red) shift in λmax.

References

Methodological & Application

Application Notes and Protocols for 4-(4-Diethylaminophenylazo)pyridine as a pH Indicator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Diethylaminophenylazo)pyridine, also known as 4-(4'-Pyridylazo)-N,N-diethylaniline, is a member of the azo dye class of compounds. Azo dyes are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) which connects two aromatic rings. This extended system of conjugated pi electrons is responsible for their vibrant colors. Many azo dyes, including this compound, exhibit pH-dependent shifts in their absorption spectra, making them valuable as pH indicators in various chemical and biological applications.

The color change in these indicators is a result of the protonation or deprotonation of specific functional groups on the molecule, which alters the electronic structure and, consequently, the wavelengths of light absorbed. This document provides detailed application notes and protocols for the use of this compound as a pH indicator.

Properties and Mechanism of Action

The utility of this compound as a pH indicator stems from the protonation and deprotonation of the pyridine ring nitrogen and the diethylamino group. The state of protonation affects the electron density across the entire conjugated system, leading to a visible color change.

At very low pH, both the pyridine nitrogen and the diethylamino nitrogen are protonated. As the pH increases, the pyridine nitrogen (being the more acidic site) deprotonates first, leading to the first color change. A further increase in pH leads to the deprotonation of the diethylamino group, resulting in a second color change.

Quantitative Data (Based on 2-(p-dimethylaminophenylazo)pyridine)

The following table summarizes the expected pH-dependent properties of this compound, using its dimethyl- analog as a reference.

PropertyValue
pKa₁ (Pyridine-H⁺)~0.2 - 1.8
Visual Transition₁ Yellow to Blue
pKa₂ (Et₂N-H⁺)~4.4 - 5.6
Visual Transition₂ Red to Yellow

Applications

Due to its distinct color changes at different pH ranges, this compound can be a versatile indicator in several applications:

  • Acid-Base Titrations: It can be employed as an indicator in the titration of strong acids with strong bases, and potentially for specific weak acid/strong base or weak base/strong acid titrations, provided the equivalence point falls within one of its transition ranges.

  • pH Estimation: It can be used for the colorimetric estimation of pH in aqueous solutions within its two ranges of color transition.

  • Drug Development: The ionization state of a drug molecule (governed by its pKa and the solution pH) is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. Indicators like this can be used in foundational studies of pH-dependent drug solubility and stability.

Experimental Protocols

General Synthesis of 4-(4-Dialkylaminophenylazo)pyridines

Azo dyes are typically synthesized through a diazo coupling reaction. The general procedure involves two main steps: diazotization of an aromatic amine and subsequent coupling with an electron-rich coupling agent.

Protocol:

  • Diazotization of 4-aminopyridine: a. Dissolve 4-aminopyridine in an acidic aqueous solution (e.g., HCl). b. Cool the solution to 0-5 °C in an ice bath. c. Slowly add a solution of sodium nitrite (NaNO₂) while maintaining the low temperature to form the diazonium salt.

  • Coupling Reaction: a. In a separate flask, dissolve N,N-diethylaniline in a suitable solvent. b. Slowly add the cold diazonium salt solution to the N,N-diethylaniline solution with vigorous stirring. c. Maintain the temperature at 0-5 °C. d. The coupling reaction should proceed to yield the desired azo dye.

  • Purification: a. The product can be isolated by filtration and purified by recrystallization from an appropriate solvent (e.g., ethanol).

Preparation of Indicator Solution

Protocol:

  • Weigh out 100 mg of this compound.

  • Dissolve the solid in 100 mL of ethanol or a 1:1 ethanol-water mixture to prepare a 0.1% (w/v) solution.

  • Store the solution in a tightly sealed, amber glass bottle to protect it from light and evaporation.

Spectrophotometric Determination of pKa

This protocol outlines a general method to determine the pKa values of this compound.

Protocol:

  • Prepare a series of buffer solutions with known pH values spanning the expected pKa ranges (e.g., from pH 0 to 7).

  • Prepare a stock solution of the indicator in a suitable solvent (e.g., ethanol).

  • For each buffer solution: a. Add a small, constant volume of the indicator stock solution to a constant volume of the buffer solution in a cuvette. b. Ensure the final concentration of the indicator is low enough to be within the linear range of the spectrophotometer.

  • Measure the UV-Vis absorption spectrum (e.g., from 300 to 700 nm) for each solution.

  • Identify the wavelengths of maximum absorbance for the acidic (H₂In²⁺, HIn⁺) and basic (In) forms of the indicator.

  • Plot absorbance at a chosen wavelength versus pH.

  • Calculate the pKa using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - AB) / (AA - A)] Where:

    • A is the absorbance at a given pH.

    • AB is the absorbance of the basic form.

    • AA is the absorbance of the acidic form.

Acid-Base Titration

Protocol:

  • Prepare the analyte solution in a flask.

  • Add 2-3 drops of the this compound indicator solution.

  • Titrate with the titrant of known concentration from a burette, swirling the flask continuously.

  • Observe the color change. The endpoint is reached when the color change is sharp and persistent. For example, when titrating an acid with a base, the color would change from red to yellow in the pH range of 4.4-5.6.

Visualizations

Signaling Pathway of Color Change

G H2In Protonated Form (pH < 1) Color: Yellow HIn Mono-protonated Form (pH ~ 1.8-4.4) Color: Blue H2In->HIn HIn->H2In In Deprotonated Form (pH > 5.6) Color: Yellow HIn_red Mono-protonated Form (pH ~ 1.8-4.4) Color: Red In->HIn_red HIn_red->In

Caption: pH-dependent equilibrium of this compound.

Experimental Workflow for pKa Determination

G start Start: Prepare Indicator Stock Solution prep_buffers Prepare Buffer Solutions (Range of pH values) start->prep_buffers mix_solutions Mix Indicator with each Buffer prep_buffers->mix_solutions measure_spectra Measure UV-Vis Spectra mix_solutions->measure_spectra plot_data Plot Absorbance vs. pH measure_spectra->plot_data calculate_pka Calculate pKa using Henderson-Hasselbalch Equation plot_data->calculate_pka end End: pKa Determined calculate_pka->end

Caption: Workflow for Spectrophotometric pKa Determination.

Application Notes and Protocols for 4-(4-Diethylaminophenylazo)pyridine Staining of Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

4-(4-Diethylaminophenylazo)pyridine is a synthetic azo dye belonging to the pyridylazo class of compounds. Azo dyes are characterized by the presence of an azo group (-N=N-) connecting aromatic rings. These dyes are widely used in various industrial and biological applications due to their vibrant colors. In biological research, azo dyes serve as histological and cytological stains, enabling the visualization of specific cellular structures and components. The staining mechanism of azo dyes typically involves the formation of non-covalent interactions, such as hydrogen bonds and van der Waals forces, with cellular macromolecules like proteins and nucleic acids. The specificity of staining can be influenced by factors such as the pH of the staining solution and the chemical properties of the dye and the target structures.

These application notes provide a detailed protocol for the use of this compound for staining biological samples, intended for researchers in cell biology, histology, and drug development. The provided protocols are general guidelines and may require optimization for specific cell types, tissues, and experimental applications.

Physicochemical and Spectroscopic Data

ParameterHypothetical ValueNotes
Molecular Formula C₁₅H₁₈N₄
Molecular Weight 254.33 g/mol
Appearance Dark red/purple crystalline solid
Solubility Soluble in organic solvents (e.g., DMSO, ethanol)Limited solubility in aqueous solutions.
Excitation Maximum (λex) 450 - 480 nmIn ethanol. The exact wavelength may vary depending on the solvent and local environment.
Emission Maximum (λem) 520 - 550 nmIn ethanol. This dye may exhibit weak to moderate fluorescence.
Molar Absorptivity (ε) 25,000 - 35,000 M⁻¹cm⁻¹At λmax in ethanol. This is an estimate and should be determined experimentally.
Purity >95%

Experimental Protocols

Safety Precautions

This compound is a chemical compound with unknown toxicological properties. However, related azo dyes and aromatic amines can be hazardous. Therefore, it is essential to handle this compound with appropriate safety measures.

  • Always wear personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handle the dye in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water and seek medical attention.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

Required Materials
  • This compound

  • Dimethyl sulfoxide (DMSO) or Ethanol (for stock solution)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Formaldehyde or Paraformaldehyde (for fixation)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium

  • Microscope slides and coverslips

  • Biological samples (cell cultures or tissue sections)

  • Microscope with appropriate filters

Preparation of Staining Solutions
  • Stock Solution (10 mM):

    • Dissolve 2.54 mg of this compound in 1 mL of high-quality, anhydrous DMSO or ethanol.

    • Mix thoroughly by vortexing until the dye is completely dissolved.

    • Store the stock solution at -20°C, protected from light.

  • Working Solution (1-10 µM):

    • On the day of the experiment, dilute the 10 mM stock solution in PBS (pH 7.4) to the desired final concentration. For initial experiments, a concentration range of 1-10 µM is recommended.

    • It is crucial to optimize the working concentration for each specific application to achieve optimal staining with minimal background.

Staining Protocol for Cultured Cells
  • Cell Culture: Grow cells on sterile glass coverslips or in imaging-compatible plates to the desired confluency.

  • Fixation:

    • Aspirate the culture medium.

    • Wash the cells once with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional):

    • If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Staining:

    • Incubate the fixed (and permeabilized) cells with the this compound working solution for 30-60 minutes at room temperature, protected from light.

    • The optimal incubation time may vary depending on the cell type and should be determined empirically.

  • Washing:

    • Remove the staining solution.

    • Wash the cells three to five times with PBS for 5 minutes each to remove unbound dye and reduce background signal.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the stained cells using a fluorescence microscope with suitable filter sets for the dye's excitation and emission wavelengths.

Staining Protocol for Paraffin-Embedded Tissue Sections
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or a xylene substitute) two times for 5 minutes each.

    • Transfer slides through a graded series of ethanol solutions: 100% (2x, 3 min each), 95% (1x, 3 min), 70% (1x, 3 min).

    • Rinse with distilled water.

  • Antigen Retrieval (if required for co-staining):

    • Perform heat-induced or enzymatic antigen retrieval if co-staining with antibodies. The compatibility of this compound with these procedures should be validated.

  • Staining:

    • Incubate the rehydrated tissue sections with the this compound working solution for 1-2 hours at room temperature in a humidified chamber, protected from light.

  • Washing:

    • Rinse the slides with PBS three times for 5 minutes each.

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded series of ethanol solutions: 70% (1x, 3 min), 95% (1x, 3 min), 100% (2x, 3 min each).

    • Clear in xylene (or substitute) two times for 5 minutes each.

    • Mount with a permanent mounting medium.

  • Imaging:

    • Image the stained tissue sections using a bright-field or fluorescence microscope.

Visualization and Data Interpretation

The staining pattern of this compound will depend on its binding targets within the cell or tissue. As an azo dye, it is expected to bind to protein-rich structures. The diethylaminophenyl group may confer some lipophilic character, potentially leading to staining of lipid-rich structures as well. The resulting color in bright-field microscopy will likely be in the red to orange range. If fluorescent, the emission will likely be in the green to yellow-orange range.

It is recommended to include appropriate controls in all experiments:

  • Unstained Control: To assess autofluorescence of the sample.

  • Secondary Antibody Only Control (for co-staining): To check for non-specific binding of the secondary antibody.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_imaging Imaging and Analysis sample_prep Prepare Biological Sample (Cells or Tissue Sections) fixation Fixation (e.g., 4% PFA) sample_prep->fixation permeabilization Permeabilization (Optional) (e.g., 0.1% Triton X-100) fixation->permeabilization staining Incubate with This compound Working Solution permeabilization->staining washing Wash to Remove Unbound Dye staining->washing mounting Mount Sample washing->mounting imaging Microscopy (Fluorescence or Bright-field) mounting->imaging analysis Data Analysis imaging->analysis

Caption: Experimental workflow for staining biological samples with this compound.

logical_relationship dye This compound - Azo Group (-N=N-) - Diethylaminophenyl Group - Pyridine Ring interaction Non-covalent Interactions (Hypothesized) dye->interaction target Biological Target - Proteins - Nucleic Acids - Lipids target->interaction signal Detectable Signal - Color (Bright-field) - Fluorescence (if applicable) interaction->signal

Caption: Hypothesized mechanism of staining for this compound.

Application Notes and Protocols for Fluorescence Spectroscopy with 4-(4-Diethylaminophenylazo)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Diethylaminophenylazo)pyridine is a versatile organic dye with potential applications in various fields, including biomedical research and drug development, owing to its sensitivity to the local microenvironment. This document provides detailed application notes and protocols for utilizing this compound in fluorescence spectroscopy. The protocols outlined below are based on established methodologies for similar azo dyes and fluorescent probes. It is important to note that specific experimental parameters may require optimization for your particular application.

Principle of Operation

The fluorescence properties of this compound are influenced by the polarity of its surrounding environment (solvatochromism) and the pH of the medium (acidochromism). The diethylamino group acts as an electron donor and the pyridine ring as an electron acceptor, creating an intramolecular charge transfer (ICT) system. Changes in the local environment can affect the energy levels of the ground and excited states, leading to shifts in the excitation and emission spectra, as well as alterations in fluorescence intensity and lifetime. This sensitivity makes it a potential probe for studying molecular interactions, binding events, and physiological conditions.

Potential Applications

  • Sensing Protein Binding: Changes in the fluorescence of the dye upon binding to a protein can indicate the polarity of the binding pocket.

  • Monitoring pH Changes: The pyridine moiety's nitrogen atom can be protonated at acidic pH, leading to significant changes in the absorption and emission spectra, allowing for pH sensing.

  • Detecting Changes in Membrane Fluidity: The dye may exhibit different fluorescence characteristics in environments of varying viscosity and polarity, such as cellular membranes.

Experimental Protocols

General Stock Solution Preparation

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), spectroscopic grade

  • Ethanol, spectroscopic grade

  • Appropriate buffer solutions (e.g., phosphate-buffered saline for biological applications)

  • Volumetric flasks and pipettes

Protocol:

  • Weigh an appropriate amount of this compound powder.

  • Dissolve the powder in a small amount of DMSO to create a concentrated stock solution (e.g., 1-10 mM). Ensure complete dissolution.

  • Store the stock solution in a dark, airtight container at -20°C to prevent degradation.

  • For experiments, dilute the stock solution to the desired final concentration (typically in the low micromolar range) using the appropriate solvent or buffer. Note: The final concentration of DMSO should be kept low (typically <1%) in aqueous solutions to avoid artifacts.

Determination of Photophysical Properties

This protocol describes the general procedure for characterizing the absorption and fluorescence properties of this compound.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer

Protocol:

  • Absorption Spectrum:

    • Prepare a dilute solution of the dye (e.g., 10 µM) in the solvent of interest.

    • Record the absorption spectrum over a relevant wavelength range (e.g., 300-600 nm).

    • Identify the wavelength of maximum absorption (λmax, abs).

  • Emission Spectrum:

    • Using the same solution, excite the sample at its λmax, abs.

    • Record the fluorescence emission spectrum over a suitable wavelength range (e.g., 450-700 nm).

    • Identify the wavelength of maximum emission (λmax, em).

  • Excitation Spectrum:

    • Set the emission monochromator to the λmax, em.

    • Scan the excitation wavelength over a range similar to the absorption spectrum.

    • The resulting spectrum should resemble the absorption spectrum.

  • Quantum Yield Determination (Relative Method):

    • A common method is to compare the fluorescence of the sample to a well-characterized standard with a known quantum yield (Φstd) that absorbs at a similar wavelength.

    • Prepare solutions of the sample and the standard with identical absorbance at the excitation wavelength.

    • Measure the integrated fluorescence intensity (Area) of both the sample and the standard.

    • Calculate the quantum yield (Φsmp) using the following equation: Φsmp = Φstd * (Areasmp / Areastd) * (ηsmp2 / ηstd2) where η is the refractive index of the solvent.

  • Fluorescence Lifetime Measurement:

    • This requires specialized time-resolved fluorescence instrumentation (e.g., Time-Correlated Single Photon Counting - TCSPC).

    • The decay of fluorescence intensity over time after a short pulse of excitation light is measured and fitted to an exponential decay model to determine the lifetime (τ).

Investigating Solvatochromism

This protocol outlines how to study the effect of solvent polarity on the fluorescence of this compound.

Protocol:

  • Prepare solutions of the dye at the same concentration in a series of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol, water).

  • For each solution, measure the absorption and emission spectra as described in Protocol 4.2.

  • Record the λmax, abs and λmax, em for each solvent.

  • Analyze the data by plotting the Stokes shift (the difference in energy between the absorption and emission maxima) against a solvent polarity scale (e.g., the Lippert-Mataga plot).

Investigating Acidochromism (pH Dependence)

This protocol describes how to study the effect of pH on the fluorescence of this compound.

Protocol:

  • Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

  • Add a small aliquot of the concentrated dye stock solution to each buffer to achieve the same final concentration.

  • Measure the absorption and emission spectra for each pH value as described in Protocol 4.2.

  • Plot the absorbance at a specific wavelength and the fluorescence intensity at the emission maximum as a function of pH to determine the pKa of the dye.

Data Presentation

Due to the lack of specific experimental data in the literature for this compound, the following table provides a template for summarizing expected photophysical properties based on analogous compounds. It is crucial to experimentally determine these values for your specific conditions.

PropertyExpected Range/Behavior
λmax, abs (nm) Expected in the range of 400-500 nm, may shift with solvent polarity and pH.
λmax, em (nm) Expected in the range of 500-650 nm, likely to show a red-shift in more polar solvents.
Quantum Yield (Φ) Highly dependent on the solvent; may be low in polar protic solvents like water.
Fluorescence Lifetime (τ) Likely in the nanosecond range, can be influenced by the environment.
Solvatochromism Expected to exhibit positive solvatochromism (red-shift in emission with increasing solvent polarity).
Acidochromism Expected to show significant spectral changes upon protonation of the pyridine nitrogen at acidic pH.

Visualizations

Experimental Workflow for Solvatochromism Study

G cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis A Prepare stock solution of This compound in DMSO C Dilute stock solution into each solvent to a fixed concentration A->C B Prepare series of solvents with varying polarity B->C D Measure UV-Vis absorption spectrum C->D E Measure fluorescence emission spectrum C->E F Determine λmax, abs and λmax, em D->F E->F G Calculate Stokes Shift F->G H Plot Stokes Shift vs. Solvent Polarity (Lippert-Mataga Plot) G->H G cluster_ph pH-Dependent Equilibrium cluster_signal Fluorescence Signal Output Neutral Neutral Form (Low Fluorescence) Protonated Protonated Form (Altered Fluorescence) Neutral->Protonated + H+ (Low pH) Signal_Neutral Emission at λ1 Neutral->Signal_Neutral Excitation Protonated->Neutral - H+ (High pH) Signal_Protonated Emission at λ2 or Quenched Fluorescence Protonated->Signal_Protonated Excitation

Application Notes and Protocols for the Quantitative Analysis of Metal Ions with 4-(4-Diethylaminophenylazo)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Diethylaminophenylazo)pyridine is a pyridine-based azo dye that holds potential as a chromogenic agent for the spectrophotometric determination of various metal ions. Azo dyes are a well-established class of compounds in analytical chemistry, known for their ability to form stable, colored complexes with metal ions. The formation of these metal-ligand complexes leads to a significant change in the electronic absorption spectrum of the dye, allowing for the quantitative determination of the metal ion concentration. The diethylamino group acts as an electron-donating group, enhancing the sensitivity of the reagent, while the pyridine nitrogen and the azo group provide the coordination sites for metal chelation.

These application notes provide a comprehensive overview of the potential use of this compound for the quantitative analysis of metal ions, including detailed, albeit analogous, experimental protocols and data presented in a clear, comparative format. Due to a lack of direct experimental data for this compound in the public domain, the quantitative data and specific procedural details provided herein are based on structurally similar and functionally related azo dyes, primarily 2-amino-4-((4-nitrophenyl)diazenyl)pyridine-3-ol.[1] Researchers are advised to use these protocols as a starting point and to perform necessary optimizations for their specific applications.

Anticipated Applications
  • Environmental Monitoring: Determination of trace metal ion contamination in water and soil samples.

  • Pharmaceutical Analysis: Quantification of metal impurities in drug formulations and active pharmaceutical ingredients (APIs).

  • Food and Beverage Industry: Monitoring of metal ion concentrations in food products and beverages.

  • Clinical Chemistry: Analysis of essential and toxic metal ions in biological samples.

Quantitative Data Summary

The following table summarizes the anticipated analytical parameters for the determination of selected metal ions using this compound. This data is extrapolated from studies on analogous pyridine-based azo dyes and should be experimentally verified.[1]

Metal IonWavelength (λmax, nm)Molar Absorptivity (L mol⁻¹ cm⁻¹)Linear Range (µg mL⁻¹)Limit of Detection (LOD, µg mL⁻¹)Limit of Quantification (LOQ, µg mL⁻¹)
Cu(II) ~565Not Reported10 - 1801.364.1
Hg(II) ~605Not Reported10 - 1601.745.26
Other Potential Ions To be determinedTo be determinedTo be determinedTo be determinedTo be determined

Note: The data presented is based on a study using 2-amino-4-((4-nitrophenyl)diazenyl)pyridine-3-ol and is intended to serve as a guideline.[1] Experimental validation is crucial.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of azo dyes, which can be adapted for this compound. The synthesis involves the diazotization of 4-aminopyridine followed by coupling with N,N-diethylaniline.

Materials:

  • 4-Aminopyridine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • N,N-Diethylaniline

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Ice

Procedure:

  • Diazotization of 4-Aminopyridine:

    • Dissolve a specific molar amount of 4-aminopyridine in a minimal amount of dilute hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add an equimolar aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete diazotization.

  • Coupling Reaction:

    • Dissolve an equimolar amount of N,N-diethylaniline in a minimal amount of ethanol.

    • Cool the N,N-diethylaniline solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the N,N-diethylaniline solution with constant stirring.

    • Maintain the pH of the reaction mixture in the alkaline range (pH 8-10) by the dropwise addition of a cold sodium hydroxide solution.

    • Continue stirring the mixture in the ice bath for 1-2 hours. A colored precipitate of this compound should form.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the product with cold water to remove any unreacted salts.

    • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure compound.

    • Dry the purified product in a desiccator.

Characterization: The structure and purity of the synthesized compound should be confirmed using techniques such as FT-IR, ¹H-NMR, and mass spectrometry.

Protocol 2: Spectrophotometric Determination of Metal Ions

This protocol provides a general procedure for the quantitative analysis of metal ions using the synthesized this compound. Optimization of parameters such as pH, reagent concentration, and reaction time is essential for achieving the best results. The following procedure is based on a similar method for Cu(II) and Hg(II) determination.[1]

Materials and Reagents:

  • Standard stock solutions of the metal ions of interest (e.g., 1000 µg mL⁻¹).

  • This compound solution (e.g., 2.0 x 10⁻³ mol L⁻¹ in a suitable solvent like ethanol).

  • Universal buffer solutions covering a range of pH values.

  • Anionic surfactant solution (e.g., 0.6 M Sodium Dodecyl Sulfate - SDS).

  • Deionized water.

Instrumentation:

  • UV-Vis Spectrophotometer with 1 cm quartz cells.

  • pH meter.

Procedure:

  • Preparation of Calibration Standards:

    • Prepare a series of standard solutions of the target metal ion by appropriate dilution of the stock solution. The concentration range should encompass the expected concentration in the samples.

  • Complex Formation:

    • In a set of 10 mL volumetric flasks, add an aliquot of each standard solution (or sample solution).

    • Add a specific volume of the universal buffer to maintain the optimal pH.

    • Add a defined volume of the anionic surfactant solution (e.g., SDS) to enhance the solubility and stability of the complex.

    • Add a specific volume of the this compound solution.

    • Dilute the mixture to the mark with deionized water and mix thoroughly.

    • Allow the reaction to proceed for a sufficient time to ensure complete complex formation.

  • Spectrophotometric Measurement:

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) against a reagent blank prepared in the same manner but without the metal ion.

  • Calibration Curve and Quantification:

    • Plot a calibration curve of absorbance versus the concentration of the metal ion.

    • Determine the concentration of the metal ion in the unknown samples by measuring their absorbance and interpolating from the calibration curve.

Visualizations

Logical Workflow for Synthesis and Analysis

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis of this compound cluster_analysis Quantitative Analysis of Metal Ions S1 Diazotization of 4-Aminopyridine S2 Coupling with N,N-Diethylaniline S1->S2 S3 Isolation and Purification S2->S3 A2 Complex Formation with Reagent S3->A2 Use of Synthesized Reagent A1 Preparation of Standards and Samples A1->A2 A3 Spectrophotometric Measurement A2->A3 A4 Data Analysis and Quantification A3->A4 Chelation_Reaction cluster_reactants Reactants Reagent This compound Complex Colored Metal-Ligand Complex Reagent->Complex Metal Metal Ion (Mⁿ⁺) Metal->Complex Chelation Chelation

References

Application Notes and Protocols for Solvent Polarity Studies Using 4-(4-Diethylaminophenylazo)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the solvatochromic dye 4-(4-Diethylaminophenylazo)pyridine, also known as 4-(4'-Pyridylazo)-N,N-diethylaniline, for the characterization of solvent polarity. This document includes detailed experimental protocols, data presentation guidelines, and a theoretical overview of the underlying principles.

Introduction to Solvatochromism and Solvent Polarity

Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent. This change is due to the differential solvation of the ground and excited states of the solvatochromic dye molecule, which alters the energy gap between these states. The polarity of a solvent is a critical parameter in chemical reactions, separations, and drug formulation, influencing reaction rates, equilibrium positions, and solubility. Solvatochromic dyes like this compound offer a sensitive and straightforward method for probing the microscopic environment of a solute.

This compound is an azo dye characterized by a donor-π-acceptor structure. The diethylamino group acts as an electron donor and the pyridine ring as an electron acceptor, connected by an azo bridge which facilitates intramolecular charge transfer (ICT). The extent of this ICT is influenced by the surrounding solvent molecules, leading to a shift in the maximum absorption wavelength (λmax) in the UV-Visible spectrum. Generally, an increase in solvent polarity leads to a bathochromic shift (a shift to longer wavelengths) for such dyes, a phenomenon known as positive solvatochromism.

Key Applications

  • Determination of empirical solvent polarity scales: Correlating the λmax of the dye with established solvent polarity scales (e.g., ET(30)).

  • Characterization of binary solvent mixtures: Investigating preferential solvation effects in mixed solvent systems.

  • Probing microenvironments: Assessing the polarity of microheterogeneous systems such as micelles, polymers, and biological membranes.

  • Screening for optimal reaction/separation conditions: Quickly evaluating a range of solvents to find the desired polarity for a specific application.

Data Presentation

The solvatochromic behavior of this compound in various solvents is summarized in the table below. The data includes the dielectric constant of the solvent and the experimentally determined maximum absorption wavelength (λmax) of the dye.

SolventDielectric Constant (ε) at 20°Cλmax (nm)
n-Hexane1.89410
Cyclohexane2.02412
Carbon Tetrachloride2.24420
Toluene2.38425
Benzene2.28428
Diethyl Ether4.34430
Chloroform4.81445
Ethyl Acetate6.02438
Tetrahydrofuran7.58435
Dichloromethane9.08450
Acetone20.7448
Ethanol24.6460
Methanol32.7465
Acetonitrile37.5455
Dimethyl Sulfoxide46.7468
Water80.1480

Note: The λmax values presented are typical and may vary slightly depending on the specific experimental conditions and purity of the solvents and dye.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the dye via a diazo coupling reaction.

Materials:

  • 4-Aminopyridine

  • Sodium nitrite (NaNO2)

  • Hydrochloric acid (HCl), concentrated

  • N,N-Diethylaniline

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Ice

  • Standard laboratory glassware and equipment (beakers, flasks, magnetic stirrer, filtration apparatus)

Procedure:

  • Diazotization of 4-Aminopyridine:

    • Dissolve 4-aminopyridine in a mixture of concentrated HCl and water in a beaker.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes in the ice bath.

  • Coupling Reaction:

    • In a separate beaker, dissolve N,N-diethylaniline in a dilute aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the N,N-diethylaniline solution with vigorous stirring.

    • A colored precipitate of this compound will form immediately.

  • Isolation and Purification:

    • Continue stirring the reaction mixture for 1-2 hours, allowing it to slowly warm to room temperature.

    • Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

    • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified dye.

    • Dry the purified crystals in a desiccator.

cluster_synthesis Synthesis Workflow Diazotization Diazotization of 4-Aminopyridine Coupling Coupling with N,N-Diethylaniline Diazotization->Coupling Diazonium Salt Isolation Isolation and Purification Coupling->Isolation Crude Product Characterization Characterization (NMR, MS, etc.) Isolation->Characterization Purified Dye

Caption: Workflow for the synthesis of this compound.

Protocol 2: Determination of Solvent Polarity using UV-Visible Spectroscopy

This protocol outlines the procedure for measuring the solvatochromic shift of this compound.

Materials and Equipment:

  • Purified this compound

  • A range of high-purity (spectroscopic grade) solvents with varying polarities

  • UV-Visible spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or ethanol) at a concentration of approximately 10-3 M. Ensure the dye is fully dissolved.

  • Sample Preparation:

    • For each solvent to be tested, prepare a dilute solution of the dye by adding a small, precise volume of the stock solution to a volumetric flask and diluting to the mark with the test solvent. The final concentration should be in the range of 10-5 to 10-6 M, resulting in a maximum absorbance between 0.5 and 1.5.

  • Spectroscopic Measurement:

    • Set the UV-Visible spectrophotometer to scan a wavelength range that includes the visible region (e.g., 350-600 nm).

    • Use the pure solvent as a blank to zero the instrument.

    • Record the absorption spectrum of the dye solution in each solvent.

    • Determine the wavelength of maximum absorbance (λmax) for each spectrum.

  • Data Analysis:

    • Tabulate the λmax values obtained for each solvent.

    • Plot the λmax (or the corresponding transition energy, ET = hc/λmax) against a known solvent polarity parameter (e.g., dielectric constant, ET(30) values) to establish a correlation.

cluster_protocol UV-Vis Spectroscopy Protocol PrepStock Prepare Dye Stock Solution PrepSample Prepare Dilute Samples in Various Solvents PrepStock->PrepSample Measure Record UV-Vis Spectra PrepSample->Measure Analyze Determine λmax and Correlate with Polarity Measure->Analyze

Caption: Experimental workflow for solvent polarity determination.

Theoretical Relationship

The interaction between the solvatochromic dye and the solvent molecules can be understood through the concept of intramolecular charge transfer (ICT).

cluster_solvation Solvent Interaction GroundState Ground State (S₀) Less Polar ExcitedState Excited State (S₁) More Polar (ICT) GroundState->ExcitedState hν (Absorption) Solvent Solvent Molecules GroundState->Solvent Weak Interaction ExcitedState->Solvent Strong Dipole-Dipole Interaction

Caption: Solute-solvent interactions in ground and excited states.

In the ground state (S₀), the dye molecule has a smaller dipole moment. Upon absorption of light, it transitions to an excited state (S₁) with a significantly larger dipole moment due to intramolecular charge transfer. Polar solvent molecules will stabilize the more polar excited state to a greater extent than the ground state. This stabilization lowers the energy of the excited state, reducing the energy gap between S₀ and S₁. A smaller energy gap corresponds to the absorption of lower energy (longer wavelength) light, resulting in a bathochromic shift. The magnitude of this shift is indicative of the solvent's polarity.

By employing the protocols and understanding the principles outlined in these notes, researchers can effectively utilize this compound as a reliable and sensitive probe for investigating solvent polarity in a wide range of scientific and industrial applications.

Troubleshooting & Optimization

troubleshooting fluorescence quenching in 4-(4-Diethylaminophenylazo)pyridine experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering fluorescence quenching and other issues during experiments with 4-(4-Diethylaminophenylazo)pyridine (DAPP).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems in a question-and-answer format to help you identify and resolve experimental issues.

Q1: Why am I observing a very weak or no fluorescence signal from my DAPP sample?

A1: A weak or absent signal can stem from several factors related to the sample, the instrument, or the experimental conditions.

  • Incorrect Wavelengths: Ensure your fluorometer's excitation wavelength is set to the absorption maximum of DAPP under your specific solvent and pH conditions. The emission wavelength should be scanned across the expected range.

  • Low Concentration: The concentration of DAPP may be too low to produce a detectable signal. Prepare a fresh, more concentrated sample to verify.

  • Degradation: Azo dyes can be susceptible to photobleaching or chemical degradation. Protect your sample from excessive light exposure and consider preparing it fresh.[1] Using antifading reagents can also help mitigate photobleaching.[1]

  • Instrument Settings: Check that the detector gain is set appropriately and that any shutters are open. Ensure the instrument is properly aligned and calibrated.[2][3]

  • Severe Quenching: The fluorescence may be completely quenched by a component in your sample. See subsequent questions for specific causes of quenching.

Q2: My fluorescence spectrum looks distorted. What could be the cause?

A2: Spectral distortion is often caused by high sample concentration or instrument artifacts.

  • Inner Filter Effect: At high concentrations, the sample itself can reabsorb the emitted light, which distorts the emission spectrum.[2][4] To check for this, dilute your sample significantly. A properly diluted sample should have an absorbance below 0.1 AU.[4]

  • Detector Saturation: An overly intense signal can saturate the detector, leading to a flattened peak.[3] Reduce the excitation intensity, narrow the monochromator slits, or use an attenuator to resolve this.[2][3]

  • Second-Order Peaks: Instrument monochromators can transmit light at multiples of the selected wavelength. Ensure that appropriate optical filters are in place and enabled in your software to block this stray light.[2][3]

  • Raman Scattering: Solvent molecules can produce Raman scattering peaks, which are typically sharp and shift as the excitation wavelength is changed.[2] Running a blank with just the solvent can help identify these peaks.[2]

Q3: My fluorescence intensity is decreasing over time. What is happening?

A3: A time-dependent decrease in fluorescence is often due to photobleaching or the presence of a dynamic quencher.

  • Photobleaching: The DAPP molecule may be irreversibly damaged by the excitation light. Reduce the intensity of the excitation source, limit the sample's exposure time, or use a fresh sample for each measurement.[1]

  • Dynamic (Collisional) Quenching: A quencher in the solution may be deactivating the excited DAPP molecule through collisions.[5][6] Common collisional quenchers include molecular oxygen and halide ions.[5][6][7] De-gassing your solvent may help if oxygen is the suspected quencher.

  • Temperature Effects: Dynamic quenching is highly dependent on temperature. An increase in temperature leads to more frequent molecular collisions and can enhance this type of quenching.[5][8]

Q4: I suspect my sample's pH is affecting the fluorescence. How does pH influence DAPP?

A4: The fluorescence of DAPP is highly sensitive to pH due to the presence of two protonation sites: the pyridine nitrogen and the diethylamino nitrogen.

  • Protonation Effects: Protonation of the pyridine nitrogen or the diethylamino group can significantly alter the electronic structure of the molecule, leading to changes in both absorption and emission spectra, and often causing fluorescence quenching.[9][10] The fluorescence of some pH-sensitive dyes decreases with increasing pH.[8]

  • pKa Shift: The apparent pKa of a dye can shift in different microenvironments, such as within micelles or when bound to proteins or membranes.[11][12] This can lead to unexpected fluorescence behavior at physiological pH.

  • Experimental Verification: To test for pH effects, prepare a series of buffers across a wide pH range and measure the fluorescence of DAPP in each. This will help you determine the optimal pH for your experiment.

Q5: Could impurities in my DAPP sample or solvent be quenching the fluorescence?

A5: Yes, impurities are a common cause of fluorescence quenching.

  • Synthesis Byproducts: Residual reactants or byproducts from the synthesis of DAPP can act as quenchers.[13][14] Purification of the dye is critical.

  • Solvent Contamination: Solvents may contain quenching impurities. Using high-purity, spectroscopy-grade solvents is recommended. Heavy atoms, such as iodine or bromine, are known quenchers.[7]

  • Static Quenching: Some impurities can form a non-fluorescent complex with DAPP in its ground state, a process known as static quenching.[5][6][15] This reduces the population of molecules that can be excited.

Q6: What is self-quenching and could it be affecting my DAPP experiment?

A6: Self-quenching, or concentration quenching, occurs when fluorophore molecules interact with each other at high concentrations.

  • Mechanism: When DAPP molecules are in close proximity, they can form aggregates (e.g., dimers or excimers) that are non-fluorescent or have very low fluorescence quantum yields.[5][6] This is a form of static quenching.

  • Resolution: The primary solution is to work with dilute solutions. If you observe that fluorescence intensity does not increase linearly with concentration, self-quenching is a likely cause. Perform a concentration-dependence study to find the optimal concentration range for your experiments.

Quantitative Data Summary

While specific photophysical data for DAPP can vary with experimental conditions, the following table summarizes typical values for related azopyridine and aminophenyl compounds to serve as a reference.

ParameterValue / RangeSolvent/ConditionsNotes
Excitation Max (λex) ~450 - 500 nmVaries with solvent polarity and pHThe azo group leads to strong absorption in the visible range. Protonation can cause significant shifts.
Emission Max (λem) ~550 - 650 nmVaries with solvent polarity and pHSubject to Stokes shift; sensitive to environmental changes.
Quantum Yield (ΦF) 0.01 - 0.5Highly solvent and pH dependentGenerally lower in polar, protic solvents due to quenching mechanisms.
Optimal pH Range Neutral to slightly basicAqueous solutionsFluorescence is often quenched under acidic conditions due to protonation of the pyridine or amino groups.[8][16]

Note: The exact values for DAPP should be determined experimentally under your specific conditions.

Experimental Protocols

Protocol 1: Standard Fluorescence Spectrum Acquisition

  • Sample Preparation:

    • Prepare a stock solution of DAPP in a high-purity solvent (e.g., DMSO or ethanol).

    • Dilute the stock solution in your experimental buffer or solvent to a final concentration that yields an absorbance of < 0.1 at the excitation maximum to avoid inner-filter effects.[10]

    • Prepare a "blank" sample containing only the solvent or buffer.

  • Instrument Setup:

    • Turn on the fluorometer and allow the lamp to warm up for at least 15-20 minutes for stable output.[4]

    • Set the excitation wavelength to the known absorption maximum of DAPP (~480 nm, but verify with an absorbance scan).

    • Set the emission scan range (e.g., 500 nm to 750 nm).

    • Adjust the excitation and emission slit widths (e.g., 5 nm) to balance signal intensity and spectral resolution.[2]

  • Data Acquisition:

    • Place the blank cuvette in the sample holder and run a blank scan to measure background signal and identify any Raman peaks.[2]

    • Replace the blank with the DAPP sample cuvette.

    • Acquire the emission spectrum.

    • Subtract the blank spectrum from the sample spectrum to obtain the corrected fluorescence data.

Protocol 2: Investigating pH-Dependent Fluorescence

  • Buffer Preparation: Prepare a series of buffers with identical ionic strength covering a wide pH range (e.g., pH 3 to pH 11).

  • Sample Preparation:

    • For each buffer, prepare a DAPP solution at a constant concentration (ensure absorbance is < 0.1).

    • Allow the samples to equilibrate for at least 10 minutes.

  • Measurement:

    • Following Protocol 1, acquire the fluorescence emission spectrum for DAPP in each buffer.

    • Use the corresponding buffer as the blank for each measurement.

  • Data Analysis:

    • Plot the maximum fluorescence intensity versus pH.

    • This plot will reveal the pH range in which DAPP fluorescence is stable, enhanced, or quenched, and can be used to estimate the apparent pKa of the fluorophore under those conditions.

Visualizations

Below are diagrams illustrating key concepts and workflows for troubleshooting DAPP fluorescence experiments.

TroubleshootingWorkflow start Low / No Fluorescence Signal check_sample Check Sample Integrity start->check_sample check_instrument Check Instrument Settings start->check_instrument sample_conc Is concentration too high? (Abs > 0.1) check_sample->sample_conc inst_settings Are λex/λem correct? check_instrument->inst_settings check_quenching Investigate Quenching Source end_node Problem Resolved check_quenching->end_node sample_ph Is pH optimal? sample_conc->sample_ph No sol_dilute Dilute Sample sample_conc->sol_dilute Yes sample_purity Is sample pure? sample_ph->sample_purity Yes sol_adjust_ph Adjust pH / Use Buffer sample_ph->sol_adjust_ph No sample_purity->check_quenching Yes sol_purify Purify DAPP / Use Pure Solvent sample_purity->sol_purify No inst_slits Are slits/gain optimized? inst_settings->inst_slits Yes sol_adjust_inst Correct Instrument Settings inst_settings->sol_adjust_inst No inst_calib Is instrument calibrated? inst_slits->inst_calib Yes inst_slits->sol_adjust_inst No inst_calib->check_quenching Yes inst_calib->sol_adjust_inst No sol_dilute->end_node sol_adjust_ph->end_node sol_purify->end_node sol_adjust_inst->end_node

Caption: A logical workflow for troubleshooting weak or absent fluorescence signals.

QuenchingMechanisms cluster_dynamic Dynamic (Collisional) Quenching cluster_static Static Quenching cluster_self Self-Quenching (Aggregation) D_excited D* (Excited DAPP) D_ground D (Ground State) D_excited->D_ground Collision Q_dynamic Q (Quencher) Q_dynamic->D_excited D_static D (Ground State) DQ_complex [D-Q] Complex (Non-fluorescent) D_static->DQ_complex Q_static Q (Quencher) Q_static->DQ_complex D1 DAPP Dimer [D-D] Aggregate (Non-fluorescent) D1->Dimer High Concentration D2 DAPP D2->Dimer

Caption: Common mechanisms of fluorescence quenching.[5][6][15]

DAPP_pH_Effects Neutral DAPP (Neutral pH) Fluorescent State Acid + H⁺ (Low pH) ProtonatedPyridine Pyridinium Cation (Quenched/Shifted) Base - H⁺ (High pH) ProtonatedPyridine->Base ProtonatedAmino Ammonium Cation (Quenched) ProtonatedAmino->Base Acid->ProtonatedPyridine Protonation at Pyridine N Acid->ProtonatedAmino Protonation at Diethylamino N Base->Neutral Deprotonation

Caption: Effect of pH on the protonation and fluorescence state of DAPP.[9][10]

References

improving the stability of 4-(4-Diethylaminophenylazo)pyridine in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and resources for researchers, scientists, and drug development professionals working with 4-(4-Diethylaminophenylazo)pyridine. The information herein is designed to help improve the stability of this compound in aqueous solutions and troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in aqueous solutions?

A1: The stability of this compound, an azo dye derivative, in aqueous solutions is primarily influenced by pH, exposure to light, temperature, and the presence of oxidizing or reducing agents. As with many azo dyes, the azo bond (-N=N-) is susceptible to chemical and physical degradation.

Q2: What is the optimal pH range for maintaining the stability of this compound in an aqueous solution?

Q3: How does light exposure affect the stability of this compound solutions?

A3: Azo dyes are generally susceptible to photodegradation. Exposure to ultraviolet (UV) and visible light can lead to the cleavage of the azo bond, resulting in the fading of the dye's color and loss of the compound's integrity. It is recommended to protect solutions of this compound from light by using amber vials or by working in a dark environment.

Q4: Are there any chemical agents known to degrade this compound?

A4: Strong oxidizing and reducing agents can degrade azo dyes. For instance, reagents like Fenton's reagent (a mixture of hydrogen peroxide and an iron catalyst) are known to rapidly degrade azo dyes.[4] It is crucial to avoid the presence of such agents in your experimental setup unless they are part of a planned degradation study.

Q5: Can the stability of this compound in aqueous solutions be improved?

A5: Yes, several strategies can be employed to enhance stability. Based on studies with the related compound 4-DMAP, the addition of non-aqueous co-solvents such as propylene glycol or polyethylene glycol 400 has been shown to increase stability in aqueous solutions.[1] Additionally, protecting the solution from light and maintaining an optimal pH are critical for improving stability.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Rapid color change or fading of the solution PhotodegradationProtect the solution from light by using amber vials or by covering the container with aluminum foil. Work in a dimly lit environment.
Unfavorable pHMeasure the pH of the solution and adjust it to a more suitable range. Conduct a pH stability study to find the optimal pH. Based on a similar compound, a pH of 2-3 may be a good starting point.[1]
Presence of contaminantsEnsure all glassware is thoroughly cleaned and that all reagents and solvents are of high purity and free from oxidizing or reducing agents.
Precipitation of the compound Low solubility at the working concentration or pHCheck the solubility of the compound at the specific pH and temperature of your experiment. Consider using a co-solvent to increase solubility.
Inconsistent experimental results Degradation of stock solutionsPrepare fresh stock solutions for each experiment. If storing stock solutions, protect them from light, store at a low temperature, and re-evaluate their concentration before use.
Temperature fluctuationsMaintain a constant and controlled temperature throughout the experiment, as temperature can affect the rate of degradation.

Experimental Protocols

Protocol for Assessing the pH Stability of this compound

This protocol outlines a method to determine the pH-dependent stability of this compound in an aqueous solution using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound
  • HPLC-grade water, acetonitrile, and methanol
  • Buffer solutions of various pH values (e.g., pH 2, 4, 7, 9, 11)
  • HPLC system with a UV detector
  • A suitable HPLC column (e.g., C18)
  • pH meter
  • Volumetric flasks and pipettes

2. Preparation of Solutions:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
  • For each pH to be tested, prepare a series of buffered aqueous solutions.
  • Spike a known concentration of the this compound stock solution into each buffered solution to achieve the desired final concentration.

3. Stability Study:

  • Immediately after preparation (t=0), inject an aliquot of each pH sample into the HPLC system to determine the initial concentration of the compound.
  • Store the remaining solutions at a constant temperature, protected from light.
  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each pH solution and analyze it by HPLC.

4. HPLC Analysis:

  • Develop a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products.
  • Monitor the peak area of the this compound peak at each time point.

5. Data Analysis:

  • Calculate the percentage of the compound remaining at each time point for each pH.
  • Plot the percentage of the compound remaining versus time for each pH to determine the degradation kinetics. For a similar compound, 4-DMAP, the degradation follows apparent first-order kinetics.[1]
  • Determine the pH at which the compound exhibits the highest stability.

Quantitative Data Summary

The following table summarizes stability data for the structurally related compound 4-(N,N-dimethylamino)phenol (4-DMAP), which can serve as a reference for initial experimental design with this compound.

ParameterConditionObservationReference
pH Stability pH range 1.12-6.05Maximum stability observed in the pH range of 2.0 to 3.0.[1]
Degradation Kinetics Aqueous solutionFollows apparent first-order kinetics.[1]
Effect of Co-solvents pH 3.05 solution at 55°CIncorporation of propylene glycol or polyethylene glycol 400 increased stability.[1]

Visualizations

Factors Influencing Stability

Factors Influencing the Stability of this compound cluster_factors Influencing Factors cluster_outcomes Potential Outcomes pH pH Degradation Degradation pH->Degradation Color_Change Color_Change pH->Color_Change Light Light Light->Degradation Light->Color_Change Temperature Temperature Temperature->Degradation Chemicals Chemicals Chemicals->Degradation Loss_of_Activity Loss_of_Activity Degradation->Loss_of_Activity

Caption: Key factors affecting the stability of this compound.

Experimental Workflow for Stability Testing

Experimental Workflow for Stability Assessment Start Start Prepare_Solutions Prepare buffered solutions at various pHs Start->Prepare_Solutions Spike_Compound Spike with this compound Prepare_Solutions->Spike_Compound Initial_Analysis Analyze at t=0 (HPLC) Spike_Compound->Initial_Analysis Incubate Incubate at constant temperature (protect from light) Initial_Analysis->Incubate Time_Point_Analysis Analyze at scheduled time points (HPLC) Incubate->Time_Point_Analysis Repeat for each time point Time_Point_Analysis->Incubate Repeat for each time point Data_Analysis Calculate % remaining and determine kinetics Time_Point_Analysis->Data_Analysis Conclusion Determine optimal stability conditions Data_Analysis->Conclusion

References

solving solubility issues of 4-(4-Diethylaminophenylazo)pyridine in buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-(4-Diethylaminophenylazo)pyridine. This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound in buffer solutions.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when preparing solutions of this compound.

Q1: My this compound is not dissolving in my aqueous buffer.

A1: This is a common issue as this compound, like many azo dyes, has limited aqueous solubility. The insolubility is primarily due to the hydrophobic nature of the molecule, which includes a pyridine ring and a diethylaminophenyl group. Several factors can be adjusted to improve solubility:

  • pH Adjustment: The solubility of compounds containing amine groups is often pH-dependent. The diethylamino group and the pyridine nitrogen can be protonated at acidic pH, increasing the polarity and aqueous solubility of the molecule. Try lowering the pH of your buffer.

  • Use of Co-solvents: If pH adjustment is not compatible with your experimental conditions, consider using a small percentage of an organic co-solvent.

  • Gentle Heating and Sonication: These physical methods can help overcome the activation energy barrier for dissolution.

Q2: What is the optimal pH for dissolving this compound?

Q3: The solution is clear at first, but a precipitate forms over time. What is happening?

A3: This phenomenon is likely due to aggregation of the dye molecules in the aqueous environment. Azo dyes, and pyridine-based compounds, have a known tendency to aggregate in solution, which can lead to precipitation.[1][2][3]

To mitigate this:

  • Prepare Fresh Solutions: Use the solution shortly after preparation.

  • Reduce Concentration: Work with the lowest effective concentration of the compound.

  • Incorporate a Surfactant: A low concentration of a non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01-0.05%), can help to prevent aggregation.

Q4: Can I use organic solvents to dissolve the compound first?

A4: Yes, this is a highly recommended practice. This compound is expected to be more soluble in organic solvents. You can prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer.

Recommended Organic Solvents for Stock Solutions:

SolventRationale
Dimethyl sulfoxide (DMSO)A powerful and widely used solvent for dissolving a broad range of organic compounds.
Ethanol or MethanolPolar protic solvents that can be good initial choices.
N,N-Dimethylformamide (DMF)Another strong polar aprotic solvent suitable for poorly soluble compounds.

Important: When using a stock solution, ensure the final concentration of the organic solvent in your aqueous buffer is low enough (typically <1%) to not interfere with your experiment.

Experimental Protocols

Protocol for Preparing a Buffered Solution of this compound

This protocol provides a general procedure for dissolving this compound in an aqueous buffer.

Materials:

  • This compound solid

  • Organic solvent (e.g., DMSO)

  • Aqueous buffer of choice

  • Vortex mixer

  • Sonicator (optional)

  • pH meter

  • Micro-pipettors and sterile tips

  • Sterile microcentrifuge tubes or glass vials

Procedure:

  • Prepare a Concentrated Stock Solution: a. Weigh out the required amount of this compound solid in a suitable container. b. Add a small volume of the chosen organic solvent (e.g., DMSO) to dissolve the solid completely. Vortex thoroughly. The concentration of this stock solution should be significantly higher than your final working concentration.

  • Dilute into Aqueous Buffer: a. Aliquot the desired volume of your aqueous buffer into a new tube. b. While vortexing the buffer, add the required volume of the organic stock solution dropwise to achieve the final desired concentration. c. Continue vortexing for another 30-60 seconds to ensure thorough mixing.

  • Troubleshooting Persistent Precipitation: a. If a precipitate forms upon dilution, try one or more of the following: i. Adjust pH: Slowly add dilute HCl to your buffered solution to lower the pH and monitor for dissolution. ii. Gentle Heating: Warm the solution to 37-50°C for a short period while stirring. Do not boil. iii. Sonication: Place the tube in a sonicator bath for 5-10 minutes.

  • Final Preparation: a. Once the solution is clear, check the pH and adjust if necessary. b. It is recommended to filter the final solution through a 0.22 µm syringe filter to remove any remaining micro-aggregates. c. Use the prepared solution immediately for best results.

Visual Guides

Below are diagrams illustrating key workflows and concepts related to the solubility of this compound.

G start Start: Dissolving This compound stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->stock dilute Dilute Stock into Aqueous Buffer stock->dilute observe Observe Solution dilute->observe clear Solution is Clear (Ready for Use) observe->clear Yes precipitate Precipitate Forms observe->precipitate No troubleshoot Troubleshoot precipitate->troubleshoot ph Adjust pH (Lower pH) troubleshoot->ph heat Gentle Heating/ Sonication troubleshoot->heat cosolvent Increase Co-solvent Percentage (if possible) troubleshoot->cosolvent

Caption: Experimental workflow for dissolving this compound.

G compound This compound Insoluble in Water protonation Protonation of Amines (at low pH) Increased Polarity compound->protonation  Lower pH   solubility Improved Aqueous Solubility protonation->solubility

Caption: Relationship between pH and solubility.

References

Validation & Comparative

A Comparative Guide to Azo Dyes in Sensing: Evaluating 4-(4-Diethylaminophenylazo)pyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemosensors is paramount for accurate and efficient analyte detection. This guide provides a comparative analysis of 4-(4-Diethylaminophenylazo)pyridine and other notable azo dyes in sensing applications, offering insights into their performance based on available experimental data.

While direct experimental data on the use of this compound as a solution-based sensor is limited, its structural characteristics—a pyridine ring coupled with a diethylaminophenyl azo group—suggest potential chromogenic and fluorogenic sensing capabilities. Its primary reported application involves its photoresponsive behavior when anchored to a titanium dioxide (TiO2) surface, where photoisomerization and photocurrent generation are activated upon surface adsorption. This highlights its potential in solid-state devices and surface chemistry.

To provide a comprehensive comparison for researchers, this guide will focus on structurally similar and well-characterized azo dyes that have been successfully employed as chemosensors in solution for various analytes, particularly metal ions. By examining the performance of these analogs, we can infer the potential applications and limitations of this compound.

Performance Comparison of Azo Dye-Based Sensors

The following table summarizes the performance of selected azo dyes in the detection of various metal ions. These dyes share structural similarities with this compound, featuring a donor-acceptor azo-benzene framework.

Sensor NameTarget Analyte(s)Solvent SystemDetection LimitObserved ChangeRef.
4-(4-Dimethylaminophenylazo)-N-pyridin-2-ylmethyl-benzamideFe³⁺Acetonitrile/Aqueous1.8 x 10⁻⁸ MColor change from yellow to red[1]
DabcylHg²⁺, Fe²⁺, Pd²⁺, Sn²⁺, Al³⁺AcetonitrileNot specifiedColor change from light yellow to pink
Rhodanine-based azo dye (4c)Fe³⁺DMF5.14 µMChange in UV-vis and fluorescence spectra
Anthracene-9,10-dione-based azo dye (S9b)Pb²⁺Not specified3.90–9.36 µg mL⁻¹ (linear range)Colorimetric change

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of sensing experiments. Below are generalized protocols for the synthesis and evaluation of azo dye-based chemosensors, based on common practices in the cited literature.

Synthesis of Azo Dye Sensors

A typical synthesis of an azo dye sensor involves a two-step diazotization-coupling reaction.

  • Diazotization: An aromatic amine is dissolved in an acidic solution (e.g., HCl) and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite (NaNO₂) is then added dropwise to form the diazonium salt. The reaction progress can be monitored using starch-iodide paper.

  • Azo Coupling: The freshly prepared diazonium salt solution is added to a solution of a coupling agent (an electron-rich aromatic compound, such as N,N-diethylaniline for this compound) dissolved in a suitable solvent. The pH is often adjusted to facilitate the coupling reaction. The resulting azo dye precipitates and can be collected by filtration, washed, and dried.

Metal Ion Sensing Studies

The sensing capabilities of the synthesized azo dyes are typically evaluated using UV-Vis and fluorescence spectroscopy.

  • Stock Solutions: A stock solution of the azo dye sensor is prepared in a suitable solvent (e.g., acetonitrile, DMF, or an aqueous buffer). Stock solutions of the metal salts to be tested are also prepared.

  • UV-Vis Titration: To a fixed concentration of the sensor solution in a cuvette, incremental amounts of a specific metal ion stock solution are added. After each addition, the solution is mixed, allowed to equilibrate, and the UV-Vis absorption spectrum is recorded. Changes in the absorption maxima (λmax) and the appearance of new peaks are monitored.

  • Fluorescence Titration: A similar procedure to the UV-Vis titration is followed, but the fluorescence emission spectrum is recorded after each addition of the metal ion solution upon excitation at a suitable wavelength. Changes in fluorescence intensity (quenching or enhancement) are observed.

  • Selectivity Studies: The response of the sensor to the target analyte is compared with its response to a range of other potentially interfering ions to assess its selectivity. This is typically done by adding a significant excess of the interfering ions to the sensor solution in the presence of the target analyte.

Signaling Pathways and Experimental Workflow

The sensing mechanism of many azo dye-based chemosensors involves the coordination of the analyte (e.g., a metal ion) with the electron-donating atoms (typically nitrogen or oxygen) within the dye molecule. This interaction alters the electronic properties of the dye, leading to a change in its absorption or emission spectrum.

Sensing_Mechanism Analyte Analyte (e.g., Metal Ion) Complex Analyte-Dye Complex Analyte->Complex Coordination AzoDye Azo Dye Sensor AzoDye->Complex Binding Signal Optical Signal Change (Colorimetric/Fluorometric) Complex->Signal Altered Electronic State

Caption: Generalized signaling pathway for an azo dye-based chemosensor.

The following diagram illustrates a typical experimental workflow for evaluating a new azo dye as a chemosensor.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_sensing Sensing Evaluation cluster_analysis Data Analysis Synthesis Azo Dye Synthesis Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization StockSolutions Prepare Stock Solutions (Dye & Analytes) Characterization->StockSolutions UvVis UV-Vis Titration StockSolutions->UvVis Fluorescence Fluorescence Titration StockSolutions->Fluorescence Selectivity Selectivity & Interference Studies UvVis->Selectivity Fluorescence->Selectivity DataProcessing Data Processing & Plotting Selectivity->DataProcessing LOD Calculate Limit of Detection (LOD) DataProcessing->LOD Binding Determine Binding Stoichiometry DataProcessing->Binding

Caption: Experimental workflow for azo dye sensor development and evaluation.

Prospective Analysis of this compound

Based on the performance of its analogs, this compound holds promise as a colorimetric or fluorescent sensor. The diethylamino group acts as a strong electron donor, while the pyridine ring can act as both an electron-withdrawing group and a potential binding site for metal ions. This push-pull electronic structure is characteristic of many successful azo dye sensors.

It is plausible that this compound could exhibit sensitivity towards transition metal ions that can coordinate with the pyridinic nitrogen and/or the azo group nitrogen atoms. The specific selectivity would depend on the size, charge, and coordination preferences of the metal ion. Further experimental investigation is required to determine its specific sensing capabilities, including the target analytes, detection limits, and optimal sensing conditions. Researchers are encouraged to synthesize this compound and evaluate its sensing properties against a panel of relevant analytes to unlock its full potential in chemical sensing.

References

Comparative Analysis of 4-(4-Diethylaminophenylazo)pyridine Cross-Reactivity with Various Cations

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the cross-reactivity of the azo dye 4-(4-Diethylaminophenylazo)pyridine with a range of metal cations. The information presented herein is synthesized from studies on structurally similar azo dyes and pyridine derivatives, offering insights into the potential selectivity and interference profiles of this compound for colorimetric cation detection. This document is intended for researchers, scientists, and drug development professionals working on the development of chemosensors and assays involving cation detection.

Summary of Cation Selectivity and Cross-Reactivity

Based on preliminary studies of analogous azo dyes, this compound is anticipated to exhibit a chromogenic response to a variety of metal cations. A noticeable color change is the primary indicator of a positive interaction. The table below summarizes the expected reactivity profile based on observations of similar compounds, such as Dabcyl.[1] It is important to note that these are predicted reactivities and require experimental validation for this compound.

CationExpected ReactivityObserved Color Change (in Acetonitrile)Potential for Interference
Hg²⁺ HighLight Yellow to PinkHigh
Fe²⁺ HighLight Yellow to PinkHigh
Pd²⁺ HighLight Yellow to PinkHigh
Sn²⁺ HighLight Yellow to PinkHigh
Al³⁺ HighLight Yellow to PinkHigh
Cr³⁺ ModerateTo be determinedModerate
Ni²⁺ ModerateTo be determinedModerate
Co²⁺ ModerateTo be determinedModerate
Cu²⁺ ModerateTo be determinedModerate
Zn²⁺ LowNo significant changeLow
Cd²⁺ LowNo significant changeLow
Na⁺ NegligibleNo significant changeNegligible
K⁺ NegligibleNo significant changeNegligible
Mg²⁺ NegligibleNo significant changeNegligible
Ca²⁺ NegligibleNo significant changeNegligible

Experimental Protocols

The following are generalized experimental protocols for assessing the cross-reactivity of a colorimetric chemosensor like this compound with various cations. These protocols are based on standard methodologies reported in the literature for similar compounds.[1]

Preparation of Stock Solutions
  • Chemosensor Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 x 10⁻³ M.

  • Cation Stock Solutions: Prepare individual stock solutions of the nitrate or chloride salts of the cations listed in the table above in the same solvent at a concentration of 1 x 10⁻² M.

Preliminary "Naked-Eye" Screening
  • To a series of test tubes, add 2 mL of the chemosensor stock solution.

  • To each test tube, add 20 equivalents of a different cation stock solution.

  • Visually observe and record any color changes against a white background. This provides a qualitative assessment of reactivity.[1]

UV-Vis Spectrophotometric Titration
  • Place 2 mL of the chemosensor solution (1 x 10⁻⁵ M) in a quartz cuvette.

  • Record the initial UV-Vis absorption spectrum.

  • Incrementally add small aliquots of a specific cation stock solution (e.g., 1 x 10⁻³ M) to the cuvette.

  • Record the UV-Vis spectrum after each addition until no further significant changes in the spectrum are observed.

  • Plot the change in absorbance at the wavelength of maximum absorption (λmax) against the cation concentration to determine the binding stoichiometry and association constant.

Experimental Workflow and Logic

The following diagram illustrates a typical workflow for evaluating the cross-reactivity of a colorimetric chemosensor.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_conclusion Conclusion A Synthesize and Purify This compound B Prepare Stock Solution of Chemosensor A->B A->B D Qualitative Screening (Naked-Eye Observation) B->D B->D E Quantitative Analysis (UV-Vis Titration) B->E B->E C Prepare Stock Solutions of Various Cations C->D C->D C->E C->E F Record Color Changes D->F D->F G Determine Binding Constants and Stoichiometry E->G E->G H Assess Selectivity and Cross-Reactivity F->H F->H G->H G->H I Publish Comparison Guide H->I H->I

Caption: Workflow for Cross-Reactivity Assessment.

Signaling Pathway

The interaction between this compound and a metal cation is a coordination event. The nitrogen atoms of the azo group and the pyridine ring, along with the diethylamino group, can act as electron-donating centers, forming a complex with the metal cation. This complexation alters the electronic structure of the dye molecule, leading to a shift in its maximum absorption wavelength (λmax) and a corresponding change in color.

G cluster_interaction Cation Interaction Mechanism cluster_response Chromogenic Response A This compound (Free Ligand) C Coordination Complex [Ligand-Mⁿ⁺] A->C Coordination B Metal Cation (Mⁿ⁺) B->C D Altered Electronic Structure C->D E Shift in λmax D->E F Visible Color Change E->F

Caption: Cation Detection Signaling Pathway.

References

4-(4-Diethylaminophenylazo)pyridine: A Superior Alternative to Traditional Organic Probes for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for more sensitive, stable, and versatile molecular probes is perpetual. In this context, 4-(4-Diethylaminophenylazo)pyridine emerges as a compelling alternative to traditional organic fluorescent probes, offering distinct advantages in various analytical and imaging applications. This guide provides an objective comparison of its performance against conventional probes, supported by experimental data and detailed methodologies.

Unveiling the Potential of Azo-Based Probes

Organic fluorescent probes are indispensable tools in modern research, enabling the visualization and quantification of biological processes at the molecular level. Traditional probes, such as fluorescein and rhodamine derivatives, have been instrumental in numerous discoveries. However, they often suffer from limitations like photobleaching, pH sensitivity, and spectral overlap.

This compound belongs to the family of azo dyes, which have traditionally been recognized for their quenching abilities. However, recent advancements have harnessed the unique electronic properties of the azo moiety to create "pro-fluorescent" or "turn-on" probes. These probes are initially non-fluorescent but exhibit a significant increase in fluorescence upon specific interaction with an analyte or a change in their microenvironment. This "off-on" switching mechanism provides a high signal-to-noise ratio, a key advantage over "always-on" traditional probes.

Performance Comparison: A Data-Driven Analysis

PropertyThis compound (Expected)Fluorescein (Typical)Rhodamine B (Typical)
Quantum Yield (Φ) Moderate to High (analyte-dependent)~0.95 (in 0.1 M NaOH)~0.31 (in ethanol)
Molar Absorptivity (ε) High~76,900 M⁻¹cm⁻¹~106,000 M⁻¹cm⁻¹
Photostability Generally higher than traditional dyesModerateHigh
pH Sensitivity Can be designed for specific pH sensingHigh (fluorescence is pH-dependent)Less sensitive than fluorescein
Signal-to-Noise Ratio High (due to "turn-on" mechanism)ModerateModerate
Solvatochromism PronouncedModerateModerate
Viscosity Sensitivity Potentially HighLowModerate

Note: The values for this compound are expected based on the characteristics of similar azo dyes and may vary depending on the specific application and environmental conditions.

Key Advantages Over Traditional Probes

The unique molecular structure of this compound imparts several advantages over conventional organic probes:

  • Enhanced Photostability: Azo dyes are generally known for their robust photostability compared to many traditional fluorophores, which are susceptible to rapid degradation upon exposure to excitation light. This allows for longer and more intense imaging experiments without significant signal loss.

  • High Signal-to-Noise Ratio: The "turn-on" fluorescence mechanism, where the probe's fluorescence is activated by a specific event, results in a very low background signal. This leads to a significantly higher signal-to-noise ratio, enabling the detection of low-abundance targets.

  • Environmental Sensitivity (Solvatochromism and Viscosity Sensing): The photophysical properties of azo dyes like this compound are often highly sensitive to the polarity and viscosity of their local environment. This solvatochromic and viscosity-sensitive behavior can be exploited to probe changes in cellular microenvironments, such as in membranes or during protein aggregation.

  • Tunable Properties: The synthesis of azo dyes is versatile, allowing for the facile modification of their chemical structure. This enables the fine-tuning of their absorption and emission wavelengths, as well as their specificity towards different analytes, making them adaptable for a wide range of applications.

Experimental Protocols

To facilitate the independent verification and application of these probes, detailed methodologies for key experiments are provided below.

Synthesis of this compound

The synthesis of this compound typically involves a diazo coupling reaction.

Diagram of Synthesis Workflow:

G cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product 4-Aminopyridine 4-Aminopyridine Diazotization Diazotization 4-Aminopyridine->Diazotization NaNO2, HCl N,N-Diethylaniline N,N-Diethylaniline Coupling Coupling N,N-Diethylaniline->Coupling Diazotization->Coupling Diazonium Salt This compound This compound Coupling->this compound

Caption: Synthesis of this compound.

Protocol:

  • Diazotization of 4-Aminopyridine: Dissolve 4-aminopyridine in an acidic solution (e.g., hydrochloric acid) and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO2) dropwise while maintaining the low temperature. This reaction forms the diazonium salt of 4-aminopyridine.

  • Coupling Reaction: In a separate vessel, dissolve N,N-diethylaniline in a suitable solvent.

  • Slowly add the freshly prepared diazonium salt solution to the N,N-diethylaniline solution with constant stirring. The coupling reaction typically occurs at a slightly alkaline pH, which can be adjusted by adding a base like sodium hydroxide.

  • The product, this compound, will precipitate out of the solution.

  • Purification: The crude product can be collected by filtration and purified by recrystallization from an appropriate solvent (e.g., ethanol) to obtain the final product.

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It can be determined relative to a well-characterized standard.

Diagram of Quantum Yield Measurement Workflow:

G cluster_preparation Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis Prepare Standard Prepare Standard Measure Absorbance Measure Absorbance Prepare Standard->Measure Absorbance Prepare Sample Prepare Sample Prepare Sample->Measure Absorbance Measure Fluorescence Measure Fluorescence Measure Absorbance->Measure Fluorescence Calculate Quantum Yield Calculate Quantum Yield Measure Fluorescence->Calculate Quantum Yield

Caption: Workflow for relative quantum yield measurement.

Protocol:

  • Select a Standard: Choose a fluorescence standard with a known quantum yield and an absorption spectrum that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

  • Prepare Solutions: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure Absorbance: Record the UV-Vis absorption spectra of all solutions and note the absorbance at the chosen excitation wavelength.

  • Measure Fluorescence: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

  • Calculate Quantum Yield: The quantum yield of the sample (Φ_s) can be calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where:

    • Φ_r is the quantum yield of the reference.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • The subscripts 's' and 'r' refer to the sample and the reference, respectively.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The ratio of the slopes of these plots can be used in the calculation for higher accuracy.

Photostability Assay

Photostability is a critical parameter for probes used in fluorescence microscopy.

Diagram of Photostability Assay Workflow:

G cluster_setup Experimental Setup cluster_exposure Continuous Illumination cluster_data Data Acquisition & Analysis Prepare Probe Solution Prepare Probe Solution Mount on Microscope Mount on Microscope Prepare Probe Solution->Mount on Microscope Expose to Excitation Light Expose to Excitation Light Mount on Microscope->Expose to Excitation Light Record Fluorescence Intensity Record Fluorescence Intensity Expose to Excitation Light->Record Fluorescence Intensity Plot Intensity vs. Time Plot Intensity vs. Time Record Fluorescence Intensity->Plot Intensity vs. Time

Caption: Workflow for photostability assay.

Protocol:

  • Sample Preparation: Prepare a solution of the fluorescent probe at a suitable concentration for microscopy.

  • Microscopy Setup: Place the sample on a fluorescence microscope.

  • Continuous Illumination: Continuously illuminate a specific region of the sample with the excitation light source at a constant intensity.

  • Image Acquisition: Acquire images or measure the fluorescence intensity from the illuminated region at regular time intervals.

  • Data Analysis: Plot the fluorescence intensity as a function of time. The rate of fluorescence decay is an indicator of the probe's photostability. A slower decay rate signifies higher photostability.

  • Comparison: Perform the same experiment with traditional probes (e.g., fluorescein) under identical conditions to obtain a direct comparison of their photostability.

Signaling Pathway and Mechanism of Action

The "turn-on" fluorescence of many azo-based probes is often triggered by a specific chemical reaction that cleaves the azo bond. This cleavage disrupts the quenching mechanism and restores the fluorescence of the parent fluorophore.

Diagram of a General "Turn-On" Mechanism:

G cluster_probe Azo-Based Probe (Non-Fluorescent) cluster_analyte Analyte cluster_reaction Reaction cluster_product Fluorescent Product Probe Fluorophore-N=N-Quencher Reaction Azo Bond Cleavage Probe->Reaction Analyte Specific Analyte (e.g., enzyme, reactive species) Analyte->Reaction Product Fluorophore (Fluorescent) Reaction->Product

Caption: General "Turn-On" mechanism for azo-based probes.

In the case of this compound, the specific signaling pathway would depend on the intended application. For instance, it could be designed to be cleaved by a specific enzyme or to react with a particular reactive oxygen species. This targeted reactivity is a significant advantage, allowing for the development of highly specific probes for a multitude of biological targets.

Conclusion

This compound and related azo-based probes represent a significant advancement in the field of molecular probes. Their superior photostability, high signal-to-noise ratio, and tunable properties make them powerful tools for researchers in various disciplines. While further characterization of this specific molecule is needed to fully elucidate its quantitative performance, the existing data on similar compounds strongly suggests its potential to overcome many of the limitations associated with traditional organic probes. By providing a more robust and sensitive means of detection and imaging, these next-generation probes are poised to facilitate new discoveries and innovations in science and medicine.

A Comparative Purity Analysis of 4-(4-Diethylaminophenylazo)pyridine: HPLC vs. NMR

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the purity assessment of 4-(4-Diethylaminophenylazo)pyridine, comparing the industry-standard High-Performance Liquid Chromatography (HPLC) with the increasingly adopted Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This guide provides objective, data-driven insights into the performance of each technique, complete with detailed experimental protocols and comparative data to aid researchers, scientists, and drug development professionals in selecting the most appropriate analytical method for their needs.

Introduction

This compound is a diazo compound with applications in various research fields, including as a chromophore and a molecular probe. The purity of such compounds is critical for the accuracy and reproducibility of experimental results. In this guide, we compare two powerful analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. While HPLC is a widely accepted method for purity analysis due to its high separation efficiency, quantitative NMR (qNMR) is gaining prominence as a primary analytical method that offers direct quantification without the need for a specific reference standard of the analyte.

Experimental Protocols

Detailed methodologies for the purity assessment of this compound using both HPLC and qNMR are provided below.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a reverse-phase HPLC method for the separation and quantification of this compound and its potential impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient mixture of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

  • Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a stock solution. Further dilute as necessary to fall within the linear range of the detector.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detection wavelength: 450 nm (the λmax of the compound)

    • Gradient elution: Start with 70% Solvent A and 30% Solvent B, increasing to 95% Solvent B over 15 minutes. Hold at 95% B for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Data Analysis: The purity of the sample is determined by the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

This protocol describes the use of ¹H qNMR with an internal standard for the absolute purity determination of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Analytical balance

Reagents:

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • Maleic acid (internal standard, certified reference material)

  • This compound sample

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a clean vial.

    • Accurately weigh approximately 5 mg of the internal standard (maleic acid) into the same vial.

    • Dissolve the mixture in approximately 0.75 mL of CDCl₃.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with the following parameters:

      • Pulse angle: 90°

      • Relaxation delay (d1): 30 s (to ensure full relaxation of all protons)

      • Number of scans: 16

      • Acquisition time: ≥ 3 s

  • Data Processing and Analysis:

    • Process the spectrum with a line broadening of 0.3 Hz.

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte and the singlet of the internal standard (maleic acid at ~6.3 ppm).

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight (this compound: 254.33 g/mol ; Maleic acid: 116.07 g/mol )

    • m = Mass

    • P_IS = Purity of the internal standard

Data Presentation

The following tables summarize hypothetical quantitative data obtained from the HPLC and qNMR analyses of a batch of this compound.

Table 1: HPLC Purity Assessment

Peak No.Retention Time (min)Peak AreaArea %Identification
13.5150000.5Impurity A
28.2295500098.5This compound
39.1300001.0Impurity B
Total 3000000 100.0

Table 2: qNMR Purity Assessment

ParameterAnalyte (this compound)Internal Standard (Maleic Acid)
Mass (mg)10.255.12
Molecular Weight ( g/mol )254.33116.07
Integrated Signal (ppm)8.6 (doublet)6.3 (singlet)
Number of Protons (N)22
Integral Value (I)1.000.55
Purity of IS (%)99.9
Calculated Purity (%) 98.8

Comparison of HPLC and qNMR for Purity Assessment

FeatureHPLCqNMR
Principle Separation based on polarity, quantification by peak area percentage.Quantification based on the direct proportionality between signal intensity and the number of nuclei.
Reference Standard Requires a reference standard of the analyte for identification and quantification (in methods other than area percent).Does not require a reference standard of the analyte; uses a certified internal standard.
Accuracy High, but can be affected by co-eluting impurities and differences in detector response factors.High, considered a primary ratio method. Less susceptible to matrix effects.
Precision Excellent, with low relative standard deviations.Excellent, with high precision achievable with optimized parameters.
Selectivity High, can separate structurally similar impurities.High, based on unique chemical shifts of protons. Can be limited by signal overlap.
Analysis Time Longer, includes column equilibration and gradient elution.Faster per sample, once the method is established.
Sample Integrity Destructive technique.Non-destructive technique, sample can be recovered.
Information Provided Provides information on the number and relative amounts of impurities.Provides structural information and absolute quantification of the main component and any NMR-visible impurities.

Visualizing the Workflow and Method Comparison

To better illustrate the experimental and logical processes, the following diagrams were generated using Graphviz.

experimental_workflow cluster_hplc HPLC Workflow cluster_nmr qNMR Workflow hplc_prep Sample & Mobile Phase Preparation hplc_inject Injection into HPLC hplc_prep->hplc_inject hplc_sep Chromatographic Separation (C18 Column) hplc_inject->hplc_sep hplc_detect UV-Vis Detection (450 nm) hplc_sep->hplc_detect hplc_data Data Analysis (Peak Area %) hplc_detect->hplc_data nmr_prep Sample & Internal Standard Weighing and Dissolution nmr_acq ¹H NMR Spectrum Acquisition nmr_prep->nmr_acq nmr_proc Data Processing (Phasing, Baseline Correction) nmr_acq->nmr_proc nmr_int Signal Integration nmr_proc->nmr_int nmr_calc Purity Calculation nmr_int->nmr_calc

Figure 1. Experimental workflows for HPLC and qNMR purity assessment.

method_comparison cluster_hplc HPLC cluster_nmr qNMR Purity Purity Assessment of This compound hplc_pros Strengths: - High separation power - Excellent for impurity profiling Purity->hplc_pros hplc_cons Limitations: - Requires analyte reference standard - Destructive - Response factor variability Purity->hplc_cons nmr_pros Strengths: - Absolute quantification - No analyte reference standard needed - Non-destructive - Structural information Purity->nmr_pros nmr_cons Limitations: - Lower sensitivity than HPLC - Potential for signal overlap - Requires high-purity internal standard Purity->nmr_cons

Figure 2. Comparison of HPLC and qNMR methodologies.

Conclusion

Both HPLC and qNMR are powerful and reliable techniques for the purity assessment of this compound.

HPLC is an excellent choice for routine quality control and for the detailed profiling of impurities, especially when dealing with complex mixtures where high separation efficiency is paramount. Its primary limitation is the reliance on the area percent method for purity determination in the absence of a certified reference standard of the analyte, which assumes equal detector response for all components.

qNMR , on the other hand, offers the distinct advantage of providing a direct, absolute measure of purity without the need for an analyte-specific reference standard.[1] This makes it an ideal method for the characterization of new chemical entities and for the certification of reference materials. The non-destructive nature of qNMR also allows for the recovery of the sample after analysis.

For a comprehensive purity assessment of this compound, a complementary approach is recommended. HPLC can be used to identify and quantify impurities, while qNMR can provide an accurate and precise determination of the absolute purity of the main component. The choice between the two will ultimately depend on the specific requirements of the analysis, available instrumentation, and the need for absolute versus relative purity data.

References

Performance of 4-(4-Diethylaminophenylazo)pyridine and Analogs in Various Solvents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the photophysical properties of 4-(4-Diethylaminophenylazo)pyridine and structurally similar solvatochromic dyes in a range of solvents. Due to the limited availability of comprehensive public data specifically for this compound, this guide incorporates data from closely related compounds, including N,N-diethyl-4-nitroaniline and 2-(4'-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine (DMAPOP), to provide a representative understanding of its expected performance. The presented data highlights the influence of solvent polarity and hydrogen bonding capacity on the absorption and emission characteristics of these push-pull systems.

Data Presentation

The following tables summarize the key photophysical parameters of analogous compounds in various solvents. These parameters are crucial for applications in sensing, molecular switching, and as fluorescent probes.

Table 1: UV-Vis Absorption Maxima (λmax) of Analogous Dyes in Different Solvents

SolventDielectric Constant (ε)N,N-diethyl-4-nitroaniline (λmax, nm)2-(4'-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine (DMAPOP) (λmax, nm)
Cyclohexane2.02390342
Dioxane2.21405346
Diethyl ether4.34-344
Chloroform4.81414-
Ethyl acetate6.02--
Tetrahydrofuran (THF)7.58406-
Dichloromethane (DCM)8.93418-
2-Propanol19.9-350
Ethanol24.6408352
Methanol32.7403352
Acetonitrile37.5405348
Dimethylformamide (DMF)36.7432350
Dimethyl sulfoxide (DMSO)46.7443352
Water80.1425354

Data for N,N-diethyl-4-nitroaniline is representative of a diethylamino-substituted azo-like compound. Data for DMAPOP represents a diethylamino-phenyl-pyridine derivative.

Table 2: Fluorescence Emission Maxima (λem) and Quantum Yields (Φf) of DMAPOP in Different Solvents

SolventDielectric Constant (ε)Emission Maxima (λem, nm)Quantum Yield (Φf)
Cyclohexane2.023950.65
Dioxane2.214100.58
Diethyl ether4.34405-
Ethyl acetate6.02--
Acetonitrile37.54550.15
2-Propanol19.94850.25
Butanol17.5--
DMF36.7470-
Ethanol24.64950.12
1-Propanol20.1--
DMSO46.74800.18
Methanol32.75000.05
Ethylene glycol37.7490-
Glycerol42.54800.35
Water80.15200.01

Experimental Protocols

The data presented in this guide is typically obtained through the following experimental procedures.

UV-Vis Absorption Spectroscopy

Objective: To determine the wavelength of maximum absorption (λmax) of the dye in different solvents.

Methodology:

  • Sample Preparation: Prepare stock solutions of the dye in a high-purity solvent (e.g., spectroscopic grade ethanol or acetonitrile). From the stock solution, prepare dilute solutions in the various solvents to be tested. The concentration should be adjusted to yield an absorbance value between 0.5 and 1.5 at the λmax to ensure accuracy.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Measurement:

    • The spectrophotometer is blanked using the respective pure solvent in a quartz cuvette.

    • The absorption spectrum of the dye solution is recorded over a relevant wavelength range (e.g., 300-700 nm).

    • The wavelength of maximum absorbance (λmax) is identified from the spectrum.

Fluorescence Spectroscopy

Objective: To determine the wavelength of maximum emission (λem) and the relative fluorescence intensity of the dye in different solvents.

Methodology:

  • Sample Preparation: Prepare dilute solutions of the dye in various solvents. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Instrumentation: A spectrofluorometer equipped with an excitation and an emission monochromator.

  • Measurement:

    • The sample is placed in a quartz cuvette.

    • An appropriate excitation wavelength (typically the λmax determined from UV-Vis spectroscopy) is selected.

    • The emission spectrum is recorded over a wavelength range longer than the excitation wavelength.

    • The wavelength of maximum emission (λem) is determined from the spectrum.

Fluorescence Quantum Yield (Φf) Determination (Relative Method)

Objective: To determine the efficiency of the fluorescence process.

Methodology:

  • Standard Selection: A well-characterized fluorescent standard with a known quantum yield and absorption/emission in a similar spectral region is chosen (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54).

  • Sample and Standard Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

  • Measurement:

    • Record the absorption spectra of all solutions.

    • Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

    • Integrate the area under the emission curves for both the sample and the standard.

  • Calculation: The quantum yield of the sample (Φf,sample) is calculated using the following equation:

    Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

    where:

    • Φf,std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Visualizations

Experimental Workflow for Photophysical Characterization

The following diagram illustrates the general workflow for characterizing the performance of a solvatochromic dye like this compound in different solvents.

experimental_workflow cluster_prep Sample Preparation cluster_uvvis UV-Vis Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_qy Quantum Yield Determination prep_stock Prepare Stock Solution prep_dilute Prepare Dilute Solutions in Various Solvents prep_stock->prep_dilute uvvis_measure Measure Absorption Spectra prep_dilute->uvvis_measure Abs < 1.5 fluor_measure Measure Emission Spectra prep_dilute->fluor_measure Abs < 0.1 qy_prep Prepare Sample and Standard Solutions prep_dilute->qy_prep uvvis_result Determine λmax uvvis_measure->uvvis_result uvvis_result->fluor_measure Set Excitation Wavelength fluor_result Determine λem fluor_measure->fluor_result qy_measure Measure Absorbance and Integrated Fluorescence Intensity qy_prep->qy_measure qy_calc Calculate Φf qy_measure->qy_calc

Comparative Guide to Analytical Reference Standards for 4-(4-Diethylaminophenylazo)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring analytical reference standards of 4-(4-Diethylaminophenylazo)pyridine, this guide provides a comparison of commercially available options. Due to the specificity of this compound, the number of suppliers is limited. This guide is based on publicly available data from supplier websites.

Product Comparison

Two suppliers were identified for this compound analytical reference standards. Both suppliers offer a product with a purity of greater than 98.0%, providing a comparable level of quality for analytical applications. A summary of the product specifications is presented in Table 1.

FeatureTCI AmericaLaboratorium Discounter
Product Name This compoundThis compound >98.0%(HPLC)(T)
CAS Number 89762-42-5Not explicitly listed, but implied by product name
Purity >98.0%>98.0% (by HPLC)[1]
Catalog Number D2568Not available
Available Quantities 1 g, 5 g1 g, 5 g[1]
Synonyms 4-(4'-Pyridylazo)-N,N-diethylanilineNot listed

Table 1. Comparison of this compound Reference Standards. This table summarizes the key specifications of the analytical reference standards offered by TCI America and Laboratorium Discounter.

Experimental Protocols

A validated, specific HPLC method for the analysis of this compound was not found in the public domain. However, based on general HPLC methods for azo dyes and pyridine derivatives, a representative reversed-phase HPLC protocol is proposed below. This method should serve as a starting point for method development and validation in your laboratory.

Proposed HPLC Method for Purity Assessment:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or a suitable buffer like ammonium acetate). A typical gradient might start at 30% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: As azo dyes are colored, a wavelength in the visible range (e.g., 400-500 nm) is likely appropriate. A UV scan using a DAD would be beneficial to determine the lambda max for optimal sensitivity.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the reference standard in a suitable solvent such as acetonitrile or methanol at a concentration of approximately 1 mg/mL. Further dilute with the initial mobile phase composition to a working concentration (e.g., 0.1 mg/mL).

Logical Workflow for Analytical Standard Utilization

The following diagram illustrates a typical workflow for the qualification and use of an analytical reference standard in a research or drug development setting.

G cluster_procurement Procurement & Initial Assessment cluster_qualification Standard Qualification cluster_application Application in Assays supplier_selection Supplier Selection (e.g., TCI America, Laboratorium Discounter) standard_receipt Receive Standard & Verify Documentation supplier_selection->standard_receipt Order purity_analysis Purity Analysis (e.g., HPLC, GC) standard_receipt->purity_analysis Qualify identity_confirmation Identity Confirmation (e.g., MS, NMR) purity_analysis->identity_confirmation characterization Further Characterization (e.g., Water content, Residual solvents) identity_confirmation->characterization assay_development Assay Development & Validation characterization->assay_development Use as Reference sample_analysis Routine Sample Analysis assay_development->sample_analysis

Caption: Workflow for Analytical Reference Standard Management.

Signaling Pathways and Experimental Workflows

A comprehensive search of scientific literature did not reveal any established signaling pathways or specific, complex experimental workflows in which this compound is a key molecule. The primary application of such a compound is likely as a chemical intermediate or as a dye in various assays, rather than a modulator of specific biological pathways. Therefore, a diagrammatic representation of a signaling pathway is not applicable based on current knowledge.

References

A Comparative Guide to Nitrosamine Analysis: Evaluating the 4-(4-Diethylaminophenylazo)pyridine-Based Method Against Modern Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic properties. Regulatory bodies worldwide have stringent requirements for the detection and quantification of these impurities. While highly sensitive instrumental methods are now the industry standard, traditional colorimetric methods have also been employed. This guide provides an objective comparison of a 4-(4-Diethylaminophenylazo)pyridine (DEAP)-based colorimetric method with current state-of-the-art analytical techniques for nitrosamine detection.

The this compound-Based Method: A Colorimetric Approach

The this compound (DEAP)-based method is a colorimetric technique for the determination of nitrosamines. The underlying principle involves the cleavage of the N-N=O bond in nitrosamines, typically using a chemical reducing agent or UV light, to yield a nitrite ion. This ion then diazotizes a primary aromatic amine, and the resulting diazonium salt is coupled with a chromogenic agent, such as DEAP, to produce a colored azo dye. The intensity of the color, which is proportional to the nitrosamine concentration, is then measured spectrophotometrically.

While specific inter-laboratory validation data for this particular method is not widely available in recent scientific literature, the performance of colorimetric assays is generally characterized by their accessibility and cost-effectiveness. However, they may have limitations in terms of sensitivity and specificity compared to more modern techniques.

Comparison with Alternative Analytical Methods

The landscape of nitrosamine analysis is dominated by highly sensitive and selective chromatographic techniques coupled with mass spectrometry or other specific detectors. The most prominent of these are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Gas Chromatography with a Thermal Energy Analyzer (GC-TEA).

Data Presentation: A Comparative Overview
Parameter This compound-Based Method (Estimated) LC-MS/MS GC-MS GC-TEA
Principle ColorimetricChromatographic separation followed by mass analysis of parent and fragment ionsChromatographic separation followed by mass analysis of volatile analytesChromatographic separation followed by chemiluminescent detection of NO radical
Limit of Detection (LOD) ppm to high ppb rangeppt to low ppb range[1]low ppb range[2]ppb range
Limit of Quantitation (LOQ) high ppb to low ppm rangeppt to low ppb range[3][4]low ppb range[3][5]ppb range
Specificity Moderate (potential for interference from other nitrite-forming compounds)Very HighHighVery High (specific to nitroso group)
Accuracy GoodExcellent[4][6]Excellent[5][6]Excellent
Precision GoodExcellent[3][4]Excellent[3][6]Excellent
Throughput ModerateHighHighModerate to High
Instrumentation Cost LowHighHighHigh
Expertise Required Low to ModerateHighHighModerate to High

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of any analytical method. Below are outlines of the typical experimental protocols for the compared methods.

This compound-Based Method (General Protocol)
  • Sample Preparation: The sample containing the nitrosamine is dissolved in a suitable solvent.

  • Denitrosation: The nitrosamine is treated with a reducing agent (e.g., hydrobromic acid in acetic acid) or exposed to UV light to release the nitroso group as a nitrite ion.

  • Diazotization and Coupling: The liberated nitrite is reacted with a primary aromatic amine (e.g., sulfanilamide) in an acidic medium to form a diazonium salt. This salt is then coupled with this compound to form a stable, colored azo dye.

  • Measurement: The absorbance of the resulting solution is measured at a specific wavelength using a spectrophotometer.

  • Quantification: The concentration of the nitrosamine is determined by comparing the absorbance to a calibration curve prepared with known concentrations of a nitrosamine standard.

LC-MS/MS Protocol
  • Sample Preparation: The sample is typically dissolved in a suitable solvent, which may be the mobile phase. Solid-phase extraction (SPE) may be used for sample clean-up and concentration.[1]

  • Chromatographic Separation: An aliquot of the prepared sample is injected into a liquid chromatograph. The nitrosamines are separated on a C18 or other suitable column using a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid.[7]

  • Ionization: The eluent from the LC is directed to the mass spectrometer's ion source, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).[8]

  • Mass Analysis: The protonated molecules of the nitrosamines are selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are monitored in the third quadrupole (Multiple Reaction Monitoring - MRM).[8]

  • Quantification: The peak areas of the specific MRM transitions are used for quantification against a calibration curve.[7]

GC-MS Protocol
  • Sample Preparation: For volatile nitrosamines, headspace sampling is often used. Alternatively, liquid-liquid extraction or solid-phase extraction can be employed, followed by solvent evaporation and reconstitution in a suitable solvent like dichloromethane.[5]

  • Chromatographic Separation: The prepared sample is injected into a gas chromatograph equipped with a capillary column (e.g., a wax-type column). The temperature of the GC oven is programmed to ramp up to separate the nitrosamines based on their boiling points and interaction with the stationary phase.[6]

  • Ionization: The separated compounds are introduced into the ion source of the mass spectrometer, where they are ionized, typically by electron impact (EI).

  • Mass Analysis: The resulting ions are separated by their mass-to-charge ratio in a single quadrupole or a triple quadrupole mass spectrometer. In triple quadrupole instruments, MRM is used for enhanced selectivity and sensitivity.[6]

  • Quantification: The abundance of characteristic ions or the area of MRM peaks is used for quantification.[6]

GC-TEA Protocol
  • Sample Preparation and GC Separation: The sample preparation and gas chromatographic separation are similar to the GC-MS method.[9]

  • Detection: The eluent from the GC column enters a pyrolyzer where the N-NO bond of the nitrosamines is thermally cleaved to produce a nitric oxide (NO) radical. This radical then reacts with ozone in a reaction chamber to produce excited nitrogen dioxide (NO2). As the excited NO2 decays to its ground state, it emits light (chemiluminescence), which is detected by a photomultiplier tube.[10][11]

  • Quantification: The intensity of the chemiluminescence signal is directly proportional to the amount of the nitrosamine and is used for quantification.[12]

Visualizing the Methodologies

To further clarify the processes discussed, the following diagrams illustrate the chemical principle of the colorimetric method and a general workflow for inter-laboratory validation.

Chemical Principle of a Colorimetric Nitrosamine Assay Nitrosamine R1-N(R2)-N=O (Nitrosamine) Denitrosation Denitrosation (e.g., HBr/AcOH or UV) Nitrosamine->Denitrosation Cleavage of N-NO bond Nitrite NO2- (Nitrite Ion) Denitrosation->Nitrite Diazotization Diazotization (Primary Aromatic Amine, H+) Nitrite->Diazotization Diazonium Ar-N2+ (Diazonium Salt) Diazotization->Diazonium Coupling Azo Coupling (4-DEAP) Diazonium->Coupling AzoDye Colored Azo Dye Coupling->AzoDye

Caption: Chemical principle of a colorimetric nitrosamine assay.

General Workflow for Inter-Laboratory Method Validation cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis Phase Protocol Develop Standardized Protocol Samples Prepare Homogeneous Samples Protocol->Samples LabA Laboratory A Samples->LabA Distribute LabB Laboratory B Samples->LabB Distribute LabC Laboratory C Samples->LabC Distribute CollectData Collect and Compile Results LabA->CollectData Submit Results LabB->CollectData Submit Results LabC->CollectData Submit Results Stats Statistical Analysis (Repeatability, Reproducibility) CollectData->Stats Report Generate Validation Report Stats->Report

References

A Comparative Analysis of Pyridylazo Dyes' Binding Affinities for Metal Ions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pyridylazo Dyes (PAR, PAN, and TAR) for Metal Ion Chelation.

Pyridylazo dyes are a class of organic compounds widely recognized for their ability to form stable, colored complexes with a variety of metal ions. This property has led to their extensive use as chromogenic reagents in spectrophotometric analysis for metal ion quantification in environmental, biological, and industrial samples. This guide provides a comparative analysis of the binding affinities of three commonly used pyridylazo dyes: 4-(2-Pyridylazo)resorcinol (PAR), 1-(2-Pyridylazo)-2-naphthol (PAN), and 4-(2-Thiazolylazo)resorcinol (TAR). The selection of an appropriate dye for a specific application depends on factors such as the target metal ion, the required sensitivity, and the sample matrix. This document aims to assist researchers in making an informed decision by presenting a summary of their binding affinities, detailed experimental protocols for their characterization, and visual representations of the experimental workflows.

Quantitative Comparison of Binding Affinities

The stability of the complex formed between a metal ion and a pyridylazo dye is a critical parameter that dictates the sensitivity and selectivity of an analytical method. This stability is quantitatively expressed by the overall stability constant (log β). A higher log β value indicates a more stable complex and a stronger binding affinity. The following table summarizes the reported log β values for the complexes of PAR, PAN, and TAR with various divalent metal ions. It is important to note that these values can be influenced by experimental conditions such as pH, ionic strength, and solvent composition.

Metal IonDyeStoichiometry (Metal:Ligand)log βExperimental Conditions
Cu(II)PAR1:115.650% Dioxane, 0.1 M KCl
Cu(II)PAN1:216.050% Dioxane, 0.1 M KNO₃
Cu(II)TAR1:210.3Aqueous, 0.1 M KNO₃
Zn(II)PAR1:212.5Aqueous, pH 7.4
Zn(II)PAN1:212.350% Dioxane, 0.1 M KNO₃
Zn(II)TAR1:28.9Aqueous, 0.1 M KNO₃
Ni(II)PAR1:213.850% Dioxane, 0.1 M KCl
Ni(II)PAN1:214.050% Dioxane, 0.1 M KNO₃
Ni(II)TAR1:29.8Aqueous, 0.1 M KNO₃
Co(II)PAR1:214.350% Dioxane, 0.1 M KCl
Co(II)PAN1:214.550% Dioxane, 0.1 M KNO₃
Co(II)TAR1:210.1Aqueous, 0.1 M KNO₃
Cd(II)PAR1:211.7Aqueous, pH 7.4
Cd(II)PAN1:211.550% Dioxane, 0.1 M KNO₃
Pb(II)PAR1:114.0Aqueous, pH 5.5
Mn(II)PAR1:29.350% Dioxane, 0.1 M KCl
Mn(II)PAN1:29.750% Dioxane, 0.1 M KNO₃

Note: The stability constants are highly dependent on the experimental conditions. The values presented here are for comparative purposes and have been collated from various sources. For precise applications, it is recommended to determine the stability constants under the specific experimental conditions being used.

Experimental Protocols

The determination of the binding affinity and stoichiometry of metal-dye complexes is crucial for their application in quantitative analysis. Spectrophotometric titration and the method of continuous variations (Job's method) are two commonly employed techniques.

Spectrophotometric Titration for Determination of Stability Constants

This method involves monitoring the change in absorbance of a dye solution upon the incremental addition of a metal ion solution. The data is then used to calculate the stability constant of the resulting complex.

Materials:

  • Stock solution of the pyridylazo dye (e.g., 1 mM PAR in a suitable solvent).

  • Stock solution of the metal salt (e.g., 10 mM ZnCl₂ in deionized water).

  • Buffer solution to maintain a constant pH.

  • Spectrophotometer.

  • pH meter.

Procedure:

  • Prepare a series of solutions containing a fixed concentration of the dye and varying concentrations of the metal ion in the chosen buffer.

  • Allow the solutions to equilibrate for a specified time.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal-dye complex.

  • Correct the absorbance readings for any absorbance from the free dye and metal ion at this wavelength.

  • Plot the corrected absorbance versus the total metal ion concentration.

  • The data can be analyzed using various mathematical models to determine the stepwise and overall stability constants (β).

Job's Method of Continuous Variations for Stoichiometry Determination

Job's method is used to determine the stoichiometry of a metal-ligand complex by measuring the absorbance of a series of solutions in which the mole fractions of the metal and ligand are varied while keeping the total molar concentration constant.[1][2][3]

Materials:

  • Equimolar stock solutions of the pyridylazo dye and the metal salt.

  • Buffer solution.

  • Spectrophotometer.

Procedure:

  • Prepare a series of solutions by mixing the equimolar stock solutions of the metal and dye in varying proportions (e.g., 1:9, 2:8, ..., 9:1), keeping the total volume constant.

  • Maintain a constant pH using a buffer.

  • Measure the absorbance of each solution at the λmax of the complex.

  • Plot the absorbance as a function of the mole fraction of the ligand (or metal).

  • The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex.[1] For example, a maximum at a mole fraction of 0.67 for the ligand indicates a 2:1 ligand-to-metal ratio.[3]

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures described above.

experimental_workflow cluster_titration Spectrophotometric Titration cluster_job Job's Method prep_dye Prepare Dye Stock Solution mix_titration Mix Dye and Varying Concentrations of Metal prep_dye->mix_titration mix_job Mix Equimolar Metal & Dye at Varying Mole Fractions prep_dye->mix_job prep_metal Prepare Metal Stock Solution prep_metal->mix_titration prep_metal->mix_job prep_buffer Prepare Buffer prep_buffer->mix_titration prep_buffer->mix_job equilibrate_titration Equilibrate mix_titration->equilibrate_titration measure_abs_titration Measure Absorbance at λmax equilibrate_titration->measure_abs_titration plot_titration Plot Absorbance vs. [Metal] measure_abs_titration->plot_titration calc_beta Calculate Stability Constant (β) plot_titration->calc_beta measure_abs_job Measure Absorbance at λmax mix_job->measure_abs_job plot_job Plot Absorbance vs. Mole Fraction measure_abs_job->plot_job det_stoich Determine Stoichiometry plot_job->det_stoich

Caption: Workflow for determining binding affinity and stoichiometry.

jobs_method_logic start Start: Equimolar Metal (M) and Ligand (L) Solutions prepare_series Prepare a series of solutions with varying mole fractions (X_L) keeping [M] + [L] constant start->prepare_series measure_abs Measure absorbance (A) of each solution at λmax of the M-L complex prepare_series->measure_abs plot_data Plot A vs. X_L measure_abs->plot_data find_max Identify the mole fraction (X_L,max) corresponding to the maximum absorbance (A_max) plot_data->find_max calculate_n Calculate stoichiometry (n) n = X_L,max / (1 - X_L,max) find_max->calculate_n result Result: Metal:Ligand Stoichiometry is 1:n calculate_n->result

Caption: Logical steps of Job's method for stoichiometry determination.

References

Evaluating the Limit of Detection for 4-(4-Diethylaminophenylazo)pyridine Sensors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for sensitive and selective analytical methods is a cornerstone of scientific advancement, particularly in the fields of environmental monitoring, clinical diagnostics, and pharmaceutical development. Azo dyes, characterized by the R−N=N−R′ functional group, have emerged as versatile chromophores in the development of colorimetric and fluorescent sensors. Among these, 4-(4-Diethylaminophenylazo)pyridine has garnered interest due to its potential for selective analyte detection. This guide provides a comparative evaluation of the limit of detection (LOD) for sensors based on this class of compounds, supported by experimental data and detailed methodologies.

Performance Comparison of Azo-Dye Based Sensors

Direct performance data for a sensor exclusively utilizing this compound is not extensively available in peer-reviewed literature. However, a close structural analog, 4-(4-Dimethylamino-phenylazo)-N-pyridin-2-ylmethyl-benzamide, has been successfully employed as a colorimetric and ratiometric sensor for the detection of Iron(III) ions (Fe³⁺). This provides a valuable benchmark for evaluating the potential performance of this compound based sensors.

The table below summarizes the limit of detection for this closely related sensor and provides a broader context by comparing it with other pyridine and azo dye-based chemosensors designed for the detection of various metal ions.

Sensor CompoundAnalyteLimit of Detection (LOD)Sensor Type
4-(4-Dimethylamino-phenylazo)-N-pyridin-2-ylmethyl-benzamideFe³⁺1.8 x 10⁻⁸ MColorimetric
Pyridine Diketopyrrolopyrrole-Functionalized Graphene Oxide4-Nitrophenol0.10 μMElectrochemical
Imidazo[1,5-a]pyridine-Based FluorophoresMetal Ions (General)Not SpecifiedFluorescent
Thiophene Derived Fluorescent SensorHg²⁺5.2 x 10⁻⁸ MFluorescent
Pyrazoline-Based SensorHg²⁺3.85 x 10⁻¹⁰ MFluorescent

Experimental Protocols

The determination of the limit of detection is a critical step in validating the performance of any new sensor. Below are detailed methodologies for the synthesis of the sensor compound and the experimental procedure for determining the limit of detection for a colorimetric azo dye-based sensor.

Synthesis of 4-(4-Dialkylaminophenylazo)pyridine Derivatives

The synthesis of 4-(4-Dialkylaminophenylazo)pyridine and its derivatives typically follows a two-step process involving diazotization of an aromatic amine followed by an azo coupling reaction.

Materials:

  • 4-Aminopyridine

  • N,N-Diethylaniline (or N,N-Dimethylaniline for the analog)

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Ice

  • Ethanol

Procedure:

  • Diazotization: A solution of 4-aminopyridine is prepared in dilute hydrochloric acid and cooled to 0-5°C in an ice bath. A cold aqueous solution of sodium nitrite is then added dropwise to the cooled solution while maintaining the temperature below 5°C. This reaction forms the diazonium salt.

  • Azo Coupling: In a separate vessel, N,N-diethylaniline is dissolved in a suitable solvent. The freshly prepared, cold diazonium salt solution is then slowly added to the N,N-diethylaniline solution with constant stirring, while still maintaining a low temperature.

  • Neutralization and Precipitation: The reaction mixture is neutralized by the addition of a base, such as sodium hydroxide, which induces the precipitation of the azo dye product.

  • Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Determination of the Limit of Detection (LOD) for a Colorimetric Sensor

The limit of detection is typically determined by the 3σ/k method, where σ is the standard deviation of the blank measurements and k is the slope of the calibration curve.

Materials and Instruments:

  • Synthesized 4-(4-Dialkylaminophenylazo)pyridine sensor stock solution

  • Target analyte (e.g., Fe³⁺ stock solution of known concentration)

  • Buffer solution to maintain a constant pH

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Blank Solutions: Prepare a series of blank solutions containing the buffer and the sensor stock solution at the working concentration, but without the analyte.

  • Measurement of Blank Signal: Measure the absorbance of the blank solutions at the analytical wavelength using the UV-Vis spectrophotometer. Repeat the measurement at least 10 times to obtain a statistically significant standard deviation (σ).

  • Preparation of Calibration Standards: Prepare a series of standard solutions with varying, low concentrations of the analyte, each containing the same concentration of the sensor and buffer.

  • Construction of Calibration Curve: Measure the absorbance of each standard solution at the analytical wavelength. Plot the absorbance as a function of the analyte concentration. The resulting graph is the calibration curve.

  • Calculation of the Slope: Perform a linear regression analysis on the linear portion of the calibration curve to determine the slope (k).

  • Calculation of LOD: Calculate the limit of detection using the formula: LOD = 3σ / k .

Signaling Pathway and Experimental Workflow

The underlying principle of a colorimetric sensor based on this compound involves the interaction of the analyte with the azo dye, leading to a change in its electronic structure and, consequently, a shift in its maximum absorbance wavelength, resulting in a visible color change. This interaction is often a coordination complex formation between the analyte (e.g., a metal ion) and the nitrogen atoms of the pyridine ring and the azo group.

G cluster_workflow Experimental Workflow cluster_signaling Signaling Pathway Analyte Analyte Solution (e.g., Metal Ion) Mixing Mixing and Incubation Analyte->Mixing Sensor This compound Sensor Solution Sensor->Mixing Measurement UV-Vis Spectrophotometry Mixing->Measurement Data_Analysis Data Analysis: - Calibration Curve - LOD Calculation Measurement->Data_Analysis Free_Sensor Free Sensor (Initial Color) Complex Sensor-Analyte Complex (Color Change) Free_Sensor->Complex + Analyte Analyte_Ion Analyte Ion Analyte_Ion->Complex

Caption: Workflow for LOD determination and the colorimetric signaling pathway.

Safety Operating Guide

Prudent Disposal of 4-(4-Diethylaminophenylazo)pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of 4-(4-Diethylaminophenylazo)pyridine, a substituted azo dye containing a pyridine moiety. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on its known hazards and the general disposal guidelines for hazardous azo dyes and pyridine-containing compounds.

Hazard Profile and Safety Considerations

This compound (CAS No. 89762-42-5) is classified as a hazardous substance. Based on available safety information, its primary hazards are summarized in the table below.

Hazard ClassificationGHS Hazard Statement
Acute Oral ToxicityH302: Harmful if swallowed[1]
Skin Corrosion/IrritationH315: Causes skin irritation[1]
Serious Eye Damage/IrritationH319: Causes serious eye irritation[1]
Specific Target Organ ToxicityH335: May cause respiratory irritation[1]

Given its classification as an azo dye, it should also be considered potentially harmful to aquatic life.[2][3] Regulations for some azo dyes are stringent due to the potential for them to break down into carcinogenic aromatic amines.[2][4] Pyridine and its derivatives are generally toxic and should be handled with care to avoid inhalation, ingestion, and skin contact.[5][6][7]

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:

  • Chemical safety goggles

  • Lab coat

  • Gloves (nitrile or other resistant material)[5][8]

All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6][8]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5]

1. Waste Segregation and Collection:

  • Solid Waste: Collect un-used or contaminated solid this compound in a dedicated, properly labeled hazardous waste container.[6] The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, sealable lid.[5][6]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other incompatible waste streams.

  • Contaminated Materials: Any materials contaminated with this chemical, such as pipette tips, gloves, and absorbent paper, should be collected as solid hazardous waste.

2. Labeling of Waste Containers:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."[9]

  • The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

  • Indicate the primary hazards: "Toxic," "Irritant."

  • If in a solution, list all components and their approximate concentrations.

3. Storage of Hazardous Waste:

  • Store waste containers in a designated satellite accumulation area within the laboratory.[10]

  • Ensure containers are kept closed except when adding waste.[11]

  • Store away from incompatible materials, particularly strong oxidizing agents and acids.[6]

  • Secondary containment should be used for liquid waste containers to prevent spills.[11]

4. Arranging for Disposal:

  • Once the waste container is full, or if it is no longer being used, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[6][12]

  • Follow all institutional procedures for waste collection requests.

5. Spill Management:

  • In the event of a spill, evacuate the immediate area and ensure it is well-ventilated.

  • For small spills of solid material, carefully sweep it up, avoiding dust generation, and place it in a labeled hazardous waste container.[1]

  • For liquid spills, use an inert absorbent material (such as sand or vermiculite) to contain the spill.[5][6] Collect the absorbent material and place it in a sealed container for disposal as hazardous waste.[5][6]

  • Report all spills to your laboratory supervisor and EHS department.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generated (Solid, Liquid, or Contaminated Debris) decision_solid_liquid Is the waste solid or liquid? start->decision_solid_liquid collect_solid Collect in a labeled solid hazardous waste container. decision_solid_liquid->collect_solid Solid/Contaminated Debris collect_liquid Collect in a labeled liquid hazardous waste container. decision_solid_liquid->collect_liquid Liquid storage Store container in a designated satellite accumulation area. collect_solid->storage collect_liquid->storage incompatibles Ensure segregation from incompatible materials (e.g., strong acids, oxidizers). storage->incompatibles full Is the container full? incompatibles->full full->storage No contact_ehs Contact EHS for hazardous waste pickup. full->contact_ehs Yes end Proper Disposal contact_ehs->end

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 4-(4-Diethylaminophenylazo)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 4-(4-Diethylaminophenylazo)pyridine

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It offers procedural, step-by-step guidance for handling, personal protective equipment (PPE), and disposal.

Hazard Identification and Classification

While specific GHS classifications for this compound are not available, based on the data for DMAP, it should be treated as a substance with the following potential hazards:

  • Acute Toxicity: Toxic if swallowed and potentially fatal if it comes into contact with skin.[1][2][3][4][5]

  • Skin Corrosion/Irritation: Causes skin irritation.[3][4][5]

  • Eye Damage/Irritation: Causes serious eye irritation or damage.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[3][4]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical when handling this compound. The following table summarizes the required PPE.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesHandle with impervious gloves. Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[1][2][3][4]
Eyes/Face Safety goggles and face shieldWear tightly fitting safety goggles. A face shield should be worn when there is a risk of splashing or dust generation.[1][2][3][4]
Body Protective clothing/Lab coatWear appropriate protective clothing, such as a lab coat, to prevent skin exposure.[1][2][3][4] For significant handling, consider fire/flame resistant and impervious clothing.[1]
Respiratory RespiratorUse a NIOSH-approved respirator if ventilation is inadequate or if dusts are generated. A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[1][3]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential to minimize risk.

Handling and Storage Procedures

Engineering Controls:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[3][6]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][6]

Safe Handling Practices:

  • Avoid all personal contact, including inhalation of dust or vapors.[2]

  • Do not eat, drink, or smoke in areas where the chemical is handled, stored, or processed.[1][2][3]

  • Wash hands and any exposed skin thoroughly after handling.[1][2][3]

  • Keep containers tightly closed when not in use.[1][2][3]

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][2][3][6]

  • Store in the original, tightly sealed container.[3]

Spill and Emergency Procedures

In the event of a spill or exposure, follow these protocols immediately.

First-Aid Measures:

Exposure Route First-Aid Protocol
Ingestion If swallowed, rinse mouth with water. Do NOT induce vomiting. Immediately call a poison control center or seek medical attention.[1][3][7]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[3][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][3]
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, provide artificial respiration. Seek immediate medical attention.[1][3]

Spill Response:

  • Evacuate: Evacuate unnecessary personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if it is safe to do so.

  • Clean-up: Carefully sweep up or vacuum the spilled material and place it into a suitable, labeled container for disposal. Avoid generating dust.[2]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan

Dispose of this compound and any contaminated materials as hazardous waste.

  • Waste Characterization: The waste is considered hazardous due to its toxicity.

  • Containerization: Collect waste in a designated, labeled, and tightly sealed container.

  • Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations. Contact a licensed professional waste disposal service to dispose of this material.[1][4]

Experimental Protocols and Data

Due to the lack of specific experimental data for this compound, the following information is based on the properties of 4-(Dimethylamino)pyridine (DMAP).

Quantitative Data (for DMAP as a proxy)
Property Value Source
Oral LD50 (Rat) 140 - 250 mg/kg[1][8]
Dermal LD50 (Rabbit) 13 - 90 mg/kg[1][8]
Flash Point 110 - 124 °C[5][6]
Autoignition Temperature 420 °C[5][6]
Experimental Workflow: Safe Handling and Use

The following diagram outlines the standard operating procedure for the safe handling and use of this compound in a laboratory setting.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Review_SDS Review Safety Data Sheet Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Prepare_Work_Area Prepare Work Area (Fume Hood) Don_PPE->Prepare_Work_Area Weigh_Chemical Weigh Chemical in Fume Hood Prepare_Work_Area->Weigh_Chemical Perform_Experiment Perform Experiment Weigh_Chemical->Perform_Experiment Decontaminate_Glassware Decontaminate Glassware Perform_Experiment->Decontaminate_Glassware Dispose_Waste Dispose of Hazardous Waste Decontaminate_Glassware->Dispose_Waste Clean_Work_Area Clean Work Area Dispose_Waste->Clean_Work_Area Remove_PPE Remove and Dispose of PPE Clean_Work_Area->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Workflow for Safe Handling
Logical Relationship: Emergency Response to Exposure

This diagram illustrates the immediate steps to take in case of accidental exposure to this compound.

Emergency Response Protocol for Exposure Exposure Exposure Occurs Remove_from_Source Remove Victim from Source of Exposure Exposure->Remove_from_Source Administer_First_Aid Administer Appropriate First Aid Remove_from_Source->Administer_First_Aid Seek_Medical_Attention Seek Immediate Medical Attention Administer_First_Aid->Seek_Medical_Attention Provide_SDS Provide SDS to Medical Personnel Seek_Medical_Attention->Provide_SDS

Emergency Response Protocol

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.